N,N,N'-Triethylethylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N',N'-triethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H20N2/c1-4-9-7-8-10(5-2)6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCAZTXEZQWTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059311 | |
| Record name | Diethyl(2-ethylaminoethyl)amine | |
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Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,N'-Triethylethylenediamine | |
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CAS No. |
105-04-4 | |
| Record name | Triethylethylenediamine | |
| Source | CAS Common Chemistry | |
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| Record name | Triethylethylenediamine | |
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| Record name | Triethylethylenediamine | |
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| Record name | 1,2-Ethanediamine, N1,N1,N2-triethyl- | |
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| Record name | Diethyl(2-ethylaminoethyl)amine | |
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| Record name | Diethyl(2-ethylaminoethyl)amine | |
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| Record name | TRIETHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPZ19NWF2I | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Unsymmetrical N,N,N'-Triethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of unsymmetrical N,N,N'-triethylethylenediamine, a valuable diamine intermediate in pharmaceutical and materials science. Due to the absence of a direct, single-step synthesis method in the current literature, this document outlines two plausible multi-step synthetic pathways, leveraging established organic chemistry principles. The proposed routes are based on the strategic ethylation of readily available ethylenediamine precursors. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to aid researchers in the successful synthesis and purification of the target compound.
Introduction
Unsymmetrical this compound is a tri-substituted ethylenediamine derivative with distinct electronic and steric environments around its two nitrogen atoms. This asymmetry makes it a valuable building block in the synthesis of complex molecules, including pharmacologically active compounds and specialized polymers. The presence of both a tertiary and a secondary amine within the same molecule allows for selective functionalization, opening avenues for the development of novel chemical entities.
This guide explores two primary retrosynthetic approaches for the synthesis of this target molecule, starting from commercially available N,N-diethylethylenediamine and N-ethylethylenediamine. The challenges associated with controlling the degree of N-alkylation and minimizing side products are addressed through the detailed protocols provided.
Retrosynthetic Analysis
A retrosynthetic analysis of unsymmetrical this compound reveals two logical pathways for its construction:
-
Pathway A: Mono-N-ethylation of N,N-diethylethylenediamine. This approach involves the selective ethylation of the primary amine of N,N-diethylethylenediamine. The key challenge lies in preventing over-alkylation to the quaternary ammonium salt and ensuring reaction at the primary rather than the tertiary amine.
-
Pathway B: Di-N-ethylation of N-ethylethylenediamine. This pathway requires the addition of two ethyl groups to the secondary amine of N-ethylethylenediamine. Reductive amination with acetaldehyde presents a promising method to achieve this transformation while minimizing reaction at the primary amine.
The following sections will detail the experimental protocols for each proposed synthetic step.
Synthetic Pathways and Experimental Protocols
Pathway A: From N,N-Diethylethylenediamine
This pathway involves a two-step process starting with the synthesis of the precursor N,N-diethylethylenediamine, followed by its selective mono-N-ethylation.
N,N-diethylethylenediamine can be synthesized via the reaction of diethylamine with 2-chloroethylamine hydrochloride in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine diethylamine and 2-chloroethylamine hydrochloride. A molar ratio of 4:1 (diethylamine:2-chloroethylamine hydrochloride) is recommended.[1]
-
Solvent and Catalyst: Use a sodium methoxide solution in methanol as the acid-binding agent, with a 1:1 molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride.[1] A Lewis acid catalyst, such as cuprous chloride (2 mol% relative to 2-chloroethylamine hydrochloride), can be added to improve reaction efficiency.[1]
-
Reaction Conditions: Heat the mixture to 150°C under a pressure of 1 MPa for 5 hours with stirring.[1]
-
Work-up: After cooling, adjust the pH of the reaction mixture to ≥13 with a saturated aqueous solution of sodium hydroxide. Separate the resulting oil phase.
-
Purification: Purify the crude product by fractional distillation to obtain N,N-diethylethylenediamine.
Quantitative Data for N,N-Diethylethylenediamine Synthesis:
| Parameter | Value | Reference |
| Molar Ratio (Diethylamine:2-Chloroethylamine HCl) | 4:1 | [1] |
| Molar Ratio (Sodium Methoxide:2-Chloroethylamine HCl) | 1:1 | [1] |
| Catalyst Loading (Cuprous Chloride) | 2 mol% | [1] |
| Reaction Temperature | 150°C | [1] |
| Reaction Pressure | 1 MPa | [1] |
| Reaction Time | 5 hours | [1] |
| Reported Yield | High | [2] |
The selective ethylation of the primary amine of N,N-diethylethylenediamine can be achieved using direct N-alkylation with an ethylating agent. Careful control of reaction conditions is crucial to favor mono-alkylation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve N,N-diethylethylenediamine (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base (2.0-3.0 equivalents), such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution. The base is essential to neutralize the acid generated during the reaction.
-
Addition of Alkylating Agent: Slowly add an ethylating agent, such as ethyl bromide or ethyl iodide (1.0-1.2 equivalents), to the stirred suspension at room temperature. Using a slight excess of the amine can favor mono-alkylation.
-
Reaction Heating: Heat the reaction mixture to a temperature between 60-80°C and maintain it for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid base. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure unsymmetrical this compound.
Quantitative Data for Selective Mono-N-ethylation:
| Parameter | Value |
| Molar Ratio (N,N-Diethylethylenediamine:Ethyl Halide) | 1.0 : 1.0-1.2 |
| Base (Equivalents) | 2.0-3.0 |
| Solvent | Acetonitrile or DMF |
| Reaction Temperature | 60-80°C |
| Reaction Time | 4-12 hours |
Pathway B: From N-Ethylethylenediamine
This pathway begins with the synthesis of N-ethylethylenediamine, followed by a double ethylation of the secondary amine, preferably via reductive amination.
Several methods exist for the synthesis of N-ethylethylenediamine. One common industrial method involves the reaction of ethylenediamine with ethyl bromide.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, add ethylenediamine.
-
Addition of Alkylating Agent: Slowly add ethyl bromide to the ethylenediamine at a temperature of 20°C.
-
Reaction Conditions: After the addition is complete, raise the temperature to 40°C and stir for 3 hours. Then, heat the mixture to reflux and stir for an additional 3 hours.[3]
-
Work-up: After cooling, perform a suitable work-up which may include neutralization and extraction.
-
Purification: Purify the crude product by distillation, collecting the fraction at 124-128°C to obtain N-ethylethylenediamine. The reported yield for this method is 62-65%.[3]
Quantitative Data for N-Ethylethylenediamine Synthesis:
| Parameter | Value | Reference |
| Initial Reaction Temperature | 20°C | [3] |
| Stirring Temperature and Time | 40°C for 3 hours | [3] |
| Reflux Time | 3 hours | [3] |
| Reported Yield | 62-65% | [3] |
| Boiling Point of Product | 124-128°C | [3] |
This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine of N-ethylethylenediamine with acetaldehyde, which is then reduced in situ to the desired tertiary amine.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-ethylethylenediamine (1.0 equivalent). Dissolve the amine in a suitable solvent such as methanol or ethanol.
-
Addition of Carbonyl: Cool the solution to 0°C using an ice bath. Slowly add acetaldehyde (2.2 equivalents) to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once iminium ion formation is complete, cool the reaction mixture again to 0°C. Add a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride (a slight excess), portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate by TLC.
-
Work-up: Quench the reaction by the slow addition of water. If the solvent is water-miscible, it can be removed under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system to yield pure unsymmetrical this compound.
Quantitative Data for Reductive Amination:
| Parameter | Value | Reference |
| Molar Ratio (N-Ethylethylenediamine:Acetaldehyde) | 1.0 : 2.2 | |
| Solvent | Methanol or Ethanol | |
| Reaction Temperature (Addition) | 0°C | |
| Reaction Temperature (Stirring) | Room Temperature | |
| Reaction Time | 12-24 hours |
Visualizing the Synthesis
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic pathways and experimental workflows.
Caption: Synthetic Pathway A for Unsymmetrical this compound.
Caption: Synthetic Pathway B for Unsymmetrical this compound.
Caption: General Experimental Workflow for N-Alkylation.
References
- 1. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to N,N-Diethylethylenediamine and N,N,N',N'-Tetraethylethylenediamine: Properties, Synthesis, and Applications
A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and diverse applications of N,N-Diethylethylenediamine and N,N,N',N'-Tetraethylethylenediamine, with a comparative look at the well-studied analogue, N,N,N',N'-Tetramethylethylenediamine.
While the specifically requested N,N,N'-Triethylethylenediamine is not a commonly cataloged or well-documented compound, this guide focuses on its close, industrially and synthetically significant analogues: N,N-Diethylethylenediamine (DEEDA) and N,N,N',N'-Tetraethylethylenediamine (TEEDA). These substituted ethylenediamines are versatile building blocks and ligands with critical roles in organic synthesis, coordination chemistry, and materials science. This document provides a detailed overview of their chemical and physical properties, synthesis methodologies, and key applications, supplemented with experimental protocols and logical workflows.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of these compounds is essential for their effective application in research and development. The following tables summarize the key quantitative data for DEEDA, TEEDA, and for comparative purposes, the widely used N,N,N',N'-Tetramethylethylenediamine (TMEDA).
| Property | N,N-Diethylethylenediamine (DEEDA) | N,N,N',N'-Tetraethylethylenediamine (TEEDA) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| CAS Number | 100-36-7[1][2][3][4] | 150-77-6 | 110-18-9[5][6] |
| Molecular Formula | C₆H₁₆N₂[3][4] | C₁₀H₂₄N₂ | C₆H₁₆N₂[5][6] |
| Molecular Weight | 116.21 g/mol [3] | 172.32 g/mol | 116.21 g/mol [5][6] |
| Appearance | Clear, colorless to light yellow liquid[7] | Yellow liquid | Colorless to light yellow clear liquid[4][5] |
| Boiling Point | 145-147 °C[1] | 189-192 °C | 120-122 °C[5][6] |
| Melting Point | -70 °C | Not available | -55 °C[5][6] |
| Density | 0.827 g/mL at 25 °C[1] | 0.808 g/mL at 25 °C | 0.775 g/mL at 20 °C[6] |
| Refractive Index | n20/D 1.436[1] | n20/D 1.4343 | n20/D 1.4179[6] |
| Solubility | Miscible in water | Soluble in organic solvents | Miscible with water |
Synthesis of Substituted Ethylenediamines
The synthesis of asymmetrically and symmetrically substituted ethylenediamines can be achieved through various routes. Below are detailed experimental protocols for the synthesis of N,N-Diethylethylenediamine.
Experimental Protocol: Synthesis of N,N-Diethylethylenediamine
This synthesis is a two-step process starting from the chlorination of diethylaminoethanol followed by amination.[8]
Step 1: Preparation of 2-Diethylaminoethyl Chloride Hydrochloride
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve diethylaminoethanol in a suitable reaction solvent such as dichloromethane.
-
Chlorination: Cool the solution and slowly add a chlorinating agent, like thionyl chloride, while maintaining the temperature.
-
Work-up: After the reaction is complete, concentrate the reaction mixture to dryness.
-
Recrystallization: Add a low molecular weight alcohol or ester to the residue to induce recrystallization, yielding the wet product of 2-diethylaminoethyl chloride hydrochloride.
-
Drying: Dry the product to obtain the final 2-diethylaminoethyl chloride hydrochloride.
Step 2: Preparation of N,N-Diethylethylenediamine
-
Reaction Setup: In a high-pressure autoclave, charge the 2-diethylaminoethyl chloride hydrochloride and water.
-
Amination: Introduce an excess of liquid ammonia into the autoclave. Heat the mixture to a temperature between 10-100 °C under a pressure of 0-10 MPa and maintain these conditions for at least 4 hours.
-
Work-up: After the reaction, recover the residual ammonia. Add an alkali solution to the reaction mixture and cool to precipitate the alkali liquor.
-
Purification: Separate the organic layer and purify by rectification. Collect the fraction at 143-148 °C to obtain N,N-diethylethylenediamine.[8]
A logical workflow for this synthesis process is illustrated in the following diagram:
Applications in Research and Development
Substituted ethylenediamines are pivotal in various fields, from pharmaceuticals to materials science.
Coordination Chemistry and Catalysis
N,N-Diethylethylenediamine and N,N,N',N'-Tetraethylethylenediamine are effective bidentate ligands that form stable complexes with a variety of metal ions.[7] These complexes are instrumental as catalysts in numerous organic reactions.
-
N,N-Diethylethylenediamine in Copper(II) Complexes: This ligand has been used to synthesize thermochromic copper(II) complexes, which exhibit color changes in response to temperature variations. This property is attributed to subtle changes in the coordination geometry around the copper(II) ion.[9]
-
N,N,N',N'-Tetraethylethylenediamine in Suzuki Coupling: While specific protocols for TEEDA are less common, related N,N,N',N'-tetrasubstituted ethylenediamines have been employed as ligands in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. These ligands can enhance the catalyst's activity and stability.
The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below:
Pharmaceutical Synthesis
N,N-Diethylethylenediamine is a valuable intermediate in the synthesis of various pharmaceutical compounds.
-
Antimalarial Drugs: It is used in the synthesis of antimalarial agents.[3] For instance, it can be incorporated as a side chain in quinoline-based antimalarial drugs to enhance their efficacy and overcome drug resistance. A representative procedure involves the nucleophilic substitution of a chloroquinoline with N,N-diethylethylenediamine.
Experimental Protocol: Synthesis of a Quinoline-based Antimalarial Analog
This protocol is a general representation of the synthesis of 6-chloro-2-arylvinylquinolines.
-
Synthesis of 4-chloroquinolines: Start with the appropriate anilines and convert them to the corresponding hydroxyquinolines. Subsequent chlorination with phosphorus oxychloride yields the 4-chloroquinoline intermediates.
-
Nucleophilic Substitution: React the 4-chloroquinoline with neat N,N-diethylethylenediamine at an elevated temperature (e.g., 130 °C) for an extended period (e.g., 24 hours).
-
Purification: The resulting aminoquinoline derivative can be purified using standard techniques such as column chromatography.
-
PET Imaging Agents: N,N-Diethylethylenediamine has been utilized in the development of melanin-targeted Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging agents for melanoma.
Polymer Chemistry
N,N,N',N'-Tetraethylethylenediamine serves as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.[10] The lone pair of electrons on the nitrogen atoms can initiate the ring-opening polymerization of the epoxy groups, leading to a cross-linked polymer network.
Experimental Protocol: Curing of Epoxy Resin with N,N,N',N'-Tetraethylethylenediamine (General Procedure)
-
Mixing: The epoxy resin (e.g., a diglycidyl ether of bisphenol A) is thoroughly mixed with a specific weight percentage of N,N,N',N'-Tetraethylethylenediamine.
-
Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles.
-
Curing: The mixture is then cured at a specific temperature for a set duration. The curing profile (temperature and time) will depend on the specific epoxy resin and the desired properties of the final material. A post-curing step at a higher temperature is often employed to ensure complete cross-linking.
The logical relationship of components in an epoxy resin system is shown below:
Conclusion
While this compound remains an elusive compound in common chemical literature, its close analogues, N,N-Diethylethylenediamine and N,N,N',N'-Tetraethylethylenediamine, offer a rich and diverse chemistry. Their utility as ligands, synthetic intermediates, and curing agents underscores their importance in modern chemical research and industry. This guide provides a foundational understanding of these versatile molecules, offering researchers and drug development professionals the necessary information to explore their potential in novel applications. The provided experimental insights and logical workflows serve as a starting point for further investigation and innovation in the field.
References
- 1. N,N,N -Trimethylethylenediamine 97 142-25-6 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 6. 四甲基乙二胺 ≥99.5%, purified by redistillation | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Graphviz [graphviz.org]
Spectroscopic Data and Experimental Protocols for N,N,N'-Triethylethylenediamine
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N,N,N'-Triethylethylenediamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents tabulated spectral data, detailed experimental methodologies for data acquisition, and a logical workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the available ¹H and ¹³C NMR spectral data for this compound. Due to the limited public availability of an experimental IR spectrum for this specific compound, the IR data table is based on characteristic vibrational frequencies for similar aliphatic amines.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.6 - 2.8 | m | 8H | -N-CH₂ -CH₂-N- and -N-CH₂ -CH₃ |
| ~1.0 - 1.2 | t | 9H | -CH₂-CH₃ |
| (broad) | s | 1H | N-H |
Note: 'm' denotes a multiplet, 't' a triplet, and 's' a singlet. Chemical shifts are referenced to tetramethylsilane (TMS). The N-H proton signal is often broad and may exchange with deuterium oxide (D₂O).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~52.5 | -N-CH₂ -CH₂-N- |
| ~47.0 | -N-CH₂ -CH₃ |
| ~12.0 | -CH₂-CH₃ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS).
Table 3: Characteristic Infrared (IR) Absorption Data for this compound (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3300 - 3500 | Weak-Medium | N-H stretch (secondary amine) |
| 2850 - 2970 | Strong | C-H stretch (aliphatic) |
| 1450 - 1470 | Medium | C-H bend (methylene) |
| 1370 - 1380 | Medium | C-H bend (methyl) |
| 1050 - 1250 | Medium | C-N stretch |
Note: This data is predicted based on the known absorption regions for aliphatic secondary and tertiary amines.
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of liquid amine samples such as this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent for chemical shift calibration (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
2.1.2. ¹H NMR Data Acquisition
-
Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between pulses.
-
Acquisition Time: Typically 2-4 seconds.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm.
-
Integration: Integrate the signals to determine the relative number of protons.
-
2.1.3. ¹³C NMR Data Acquisition
-
Instrument Setup: Use the same sample and initial setup as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
-
Spectral Width: Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing: Follow the same processing steps as for ¹H NMR (Fourier transform, phasing, baseline correction, and referencing).
2.2. Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Run a background spectrum of the empty, clean crystal.
-
Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
Pressure Application: If using a solid sample press, lower the anvil to ensure good contact between the liquid and the crystal. For a liquid sample, this may not be necessary.
2.2.2. Data Acquisition
-
Scan Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
-
Data Collection: Initiate the sample scan.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted from the sample spectrum.
Mandatory Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide on the Molecular Structure and Conformation of N,N,N'-Triethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure and conformational landscape of N,N,N'-Triethylethylenediamine. Given the limited direct experimental data on this specific molecule, this guide synthesizes information from spectroscopic data and draws inferences from the well-studied analogous compound, N,N,N',N'-tetramethylethylenediamine (TMEDA), to present a comprehensive overview. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the structural and conformational properties of substituted ethylenediamines.
Molecular Structure
This compound is a substituted diamine featuring an ethylenediamine backbone with three ethyl groups attached to the nitrogen atoms. Specifically, two ethyl groups are bonded to one nitrogen atom (N), and one ethyl group is bonded to the other nitrogen atom (N'). The remaining position on the N' nitrogen is occupied by a hydrogen atom.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N',N'-diethyl-N-ethylethane-1,2-diamine |
| Molecular Formula | C₈H₂₀N₂ |
| Molecular Weight | 144.26 g/mol |
| CAS Number | 150-77-6 |
| SMILES | CCN(CC)CCNCC |
| InChI Key | DIHKMUNUGQVFES-UHFFFAOYSA-N |
Conformational Analysis
The conformational flexibility of this compound is primarily governed by the rotation around the central C-C bond and the C-N bonds of the ethylenediamine backbone. This rotation gives rise to different spatial arrangements of the substituents, known as conformers. The two most significant and lowest-energy conformations for the ethylenediamine backbone are the gauche and anti (or trans) conformers.
In the gauche conformation , the two nitrogen atoms are staggered with a dihedral angle of approximately 60° around the central C-C bond. The anti conformation features a dihedral angle of 180°, placing the nitrogen atoms on opposite sides of the C-C bond.
While a crystal structure for this compound is not publicly available, the crystal structure of the closely related N,N,N',N'-tetramethylethylenediamine (TMEDA) reveals a staggered conformation with the nitrogen atoms in an antiperiplanar arrangement. This suggests that the anti conformation is a stable arrangement for the ethylenediamine backbone in the solid state. It is highly probable that this compound also favors a staggered conformation to minimize steric hindrance between the bulky ethyl groups. The precise dihedral angles and the preferred conformation in solution will be influenced by the asymmetrical substitution and potential intramolecular hydrogen bonding involving the N'-H group.
Figure 1. Gauche and Anti conformations of the ethylenediamine backbone.
Spectroscopic Data
Spectroscopic techniques are crucial for elucidating the molecular structure and conformation of molecules in different states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The ¹³C NMR spectrum of this compound has been reported.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| -CH₂- (N-ethyl) | 47.1 |
| -CH₂- (N',N'-diethyl) | 49.3 |
| -CH₂- (backbone) | 52.1 |
| -CH₃ (N-ethyl) | 15.3 |
| -CH₃ (N',N'-diethyl) | 11.8 |
Note: Data obtained from SpectraBase. The specific solvent and experimental conditions were not detailed in the available information.
The distinct chemical shifts for the ethyl groups attached to the different nitrogen atoms confirm the asymmetrical nature of the molecule. Further analysis using two-dimensional NMR techniques, such as NOESY and ROESY, could provide insights into the through-space proximity of protons, helping to determine the preferred conformation in solution.
Experimental Protocols
Determining the precise molecular structure and conformational preferences of a molecule like this compound involves a combination of experimental and computational methods.
General Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for a comprehensive conformational analysis study.
Figure 2. Workflow for conformational analysis.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy electron beam is directed at the gas stream.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms, from which bond lengths, bond angles, and dihedral angles can be derived.
Computational Chemistry
In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and energetics of different conformers.
Methodology:
-
Initial Structure Generation: Plausible starting geometries for the gauche and anti conformers are generated.
-
Geometry Optimization: The geometries of the conformers are optimized to find the lowest energy structures using a selected DFT functional and basis set.
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative stabilities.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
Conclusion
While direct and extensive experimental data on the molecular structure and conformation of this compound is limited, a reasonable understanding can be constructed through available spectroscopic data and by analogy to similar, well-characterized molecules. The molecule possesses a flexible ethylenediamine backbone that likely adopts a staggered conformation, with the anti and gauche forms being the most probable. The asymmetrical substitution with three ethyl groups will influence the precise conformational preferences. A combination of advanced spectroscopic techniques and computational modeling would be necessary to fully elucidate the detailed structural landscape of this molecule. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.
Core Principles of N,N,N'-Triethylethylenediamine as a Chelating Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental principles of N,N,N'-Triethylethylenediamine as a chelating ligand. While specific research on this particular ligand is limited, this document extrapolates its core properties from well-studied analogous N-alkylated ethylenediamines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N,N',N'-tetraethylethylenediamine (TEEDA). This guide covers the ligand's structure, synthesis, coordination chemistry, and potential applications, with a focus on its role in forming stable metal complexes. Detailed, generalized experimental protocols for its synthesis and the characterization of its metal complexes are provided, alongside quantitative data for analogous compounds to serve as a predictive reference.
Introduction
N-substituted ethylenediamines are a versatile and widely utilized class of bidentate ligands in coordination chemistry. Their ability to form stable five-membered chelate rings with a variety of metal ions makes them indispensable in catalysis, organic synthesis, and the development of therapeutic agents. This compound, an asymmetrically substituted ethylenediamine derivative, possesses a unique combination of steric and electronic properties conferred by its ethyl substituents. This guide will delve into the foundational aspects of its function as a chelating agent.
Ligand Profile
Structure and Properties
This compound, with the chemical formula C₈H₂₀N₂, features an ethylene backbone connecting two nitrogen atoms. One nitrogen atom is di-substituted with two ethyl groups, while the other is mono-substituted with one ethyl group. This asymmetry influences its coordination geometry and the stability of its metal complexes.
Table 1: Physicochemical Properties of this compound and Analogous Compounds
| Property | This compound (Predicted) | N,N,N',N'-Tetramethylethylenediamine (TMEDA)[1][2][3] | N,N,N',N'-Tetraethylethylenediamine (TEEDA)[4] |
| Molecular Formula | C₈H₂₀N₂ | C₆H₁₆N₂[1] | C₁₀H₂₄N₂[4] |
| Molecular Weight | 144.26 g/mol | 116.20 g/mol [1] | 172.32 g/mol [4] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[1][2] | Yellow liquid[4] |
| Boiling Point | ~160-180 °C | 120-122 °C[3] | 220 °C[4] |
| Density | ~0.8 g/mL | 0.775 g/mL[3] | 0.81 g/mL[4] |
Chelation Principles
This compound functions as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This coordination results in the formation of a thermodynamically stable five-membered chelate ring. The stability of this ring is a manifestation of the "chelate effect," where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands.[5][6] The ethyl groups on the nitrogen atoms introduce steric hindrance, which can influence the coordination geometry and the accessibility of the metal center.
Synthesis
A common and industrially viable method for the synthesis of N-alkylated ethylenediamines involves the reaction of an amine with a haloalkane. For this compound, a plausible synthetic route would involve the reaction of N,N-diethylethylenediamine with a suitable ethylating agent, or the reaction of ethylamine with N,N-diethyl-2-chloroethylamine. The latter is analogous to patented methods for similar compounds.[7][8][9]
Generalized Synthetic Pathway
Coordination Chemistry and Stability
Table 2: Logarithmic Stability Constants (log K) of Metal Complexes with Analogous Ethylenediamine Ligands
Disclaimer: The following data is for analogous compounds and serves as an estimate for the behavior of this compound complexes.
| Metal Ion | Ethylenediamine (en)[6] | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Cu²⁺ | log K₁ = 10.72, log K₂ = 9.32 | - |
| Ni²⁺ | log K₁ = 7.66, log K₂ = 6.40 | - |
| Zn²⁺ | log K₁ = 5.92, log K₂ = 5.15 | - |
| Co²⁺ | log K₁ = 6.0, log K₂ = 4.8 | - |
| Fe²⁺ | log K₁ = 4.34, log K₂ = 3.31 | - |
| Mn²⁺ | log K₁ = 2.79, log K₂ = 2.12 | - |
Experimental Protocols
Synthesis of this compound (Generalized Protocol)
This protocol is a generalized procedure based on the synthesis of similar N-alkylated ethylenediamines.[7][8][9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve ethylamine (2 equivalents) in a suitable solvent such as methanol or ethanol.
-
Addition of Reactant: Slowly add N,N-diethyl-2-chloroethylamine hydrochloride (1 equivalent) dissolved in the same solvent to the ethylamine solution via the dropping funnel.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a base (e.g., sodium hydroxide solution) until the solution is alkaline.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.
Formation and Characterization of a Metal Complex (Generalized Protocol)
-
Complex Formation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or water). In a separate flask, dissolve a metal salt (e.g., CuCl₂ or Ni(NO₃)₂) in the same solvent.
-
Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring. A color change or precipitation of the complex may be observed.
-
Isolation: The resulting metal complex can be isolated by filtration if it precipitates, or by slow evaporation of the solvent to yield crystals.
-
Characterization: The structure and properties of the complex can be characterized by various analytical techniques:
-
Infrared (IR) Spectroscopy: To observe changes in the N-H and C-N stretching frequencies upon coordination to the metal.
-
UV-Vis Spectroscopy: To study the electronic transitions and determine the coordination geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.
-
Applications
Based on the applications of analogous N-alkylated ethylenediamines, this compound is expected to be a valuable ligand in several areas:
-
Catalysis: Its metal complexes can serve as catalysts in various organic transformations, including polymerization reactions and cross-coupling reactions.[4][10]
-
Organic Synthesis: It can be used as a reagent to stabilize and activate organometallic compounds.[11]
-
Drug Development: The ability to form stable complexes with metal ions suggests potential applications in the design of metal-based therapeutic or diagnostic agents.
Conclusion
This compound is a promising, asymmetrically substituted bidentate ligand with significant potential in coordination chemistry. By drawing parallels with well-characterized analogs, this guide provides a foundational understanding of its synthesis, coordination behavior, and potential applications. Further experimental investigation is warranted to fully elucidate the specific properties and advantages of this particular ligand in various scientific and industrial contexts.
References
- 1. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]
- 3. 四甲基乙二胺 ≥99.5%, purified by redistillation | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]
- 8. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 9. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 | Benchchem [benchchem.com]
Synthesis of N,N,N'-Triethylethylenediamine from Ethylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of N,N,N'-triethylethylenediamine from ethylenediamine. The document provides a comprehensive overview of two main synthetic strategies: direct alkylation and reductive amination. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to assist researchers in the successful synthesis and characterization of the target compound.
Introduction
This compound is a substituted diamine with applications in coordination chemistry, as a ligand for metal catalysts, and as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its synthesis from the readily available starting material, ethylenediamine, can be achieved through several methodologies, with direct alkylation using ethyl halides and reductive amination with acetaldehyde being the most common and practical approaches. The choice of synthetic route may depend on factors such as available starting materials, desired scale, and tolerance of functional groups in more complex substrates.
Synthetic Routes
Two primary synthetic routes for the preparation of this compound from ethylenediamine are detailed below.
Direct Alkylation with Ethyl Halide
Direct alkylation involves the nucleophilic substitution reaction between ethylenediamine and an ethyl halide, such as ethyl iodide, ethyl bromide, or ethyl chloride. This method is straightforward but can lead to a mixture of products with varying degrees of ethylation (mono-, di-, tri-, and tetra-substituted), making purification a critical step. Control over the stoichiometry of the reactants and reaction conditions is crucial to maximize the yield of the desired tri-ethylated product. An excess of ethylenediamine can be used to favor lower degrees of alkylation, while an excess of the ethylating agent will favor higher degrees of substitution.
Reductive Amination with Acetaldehyde
Reductive amination offers a more controlled approach to the synthesis of this compound. This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of ethylenediamine with acetaldehyde, which is then reduced in situ to the corresponding ethylamine. By carefully controlling the stoichiometry of acetaldehyde and the reducing agent, it is possible to achieve a higher selectivity for the desired tri-substituted product compared to direct alkylation. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Protocols
Direct Alkylation of Ethylenediamine with Ethyl Iodide
Objective: To synthesize this compound via direct alkylation of ethylenediamine with ethyl iodide.
Materials:
-
Ethylenediamine (EDA)
-
Ethyl iodide (EtI)
-
Sodium hydroxide (NaOH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 eq.) in dichloromethane (100 mL).
-
Addition of Base: Add anhydrous potassium carbonate (3.5 eq.) to the solution to act as a base and scavenger for the HI formed during the reaction.
-
Addition of Alkylating Agent: Slowly add ethyl iodide (3.0 - 3.2 eq.) to the stirred suspension at room temperature over a period of 30 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium iodide.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (2 x 50 mL) to remove any remaining acidic byproducts, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound from other ethylated products.
Reductive Amination of Ethylenediamine with Acetaldehyde
Objective: To synthesize this compound via reductive amination of ethylenediamine with acetaldehyde.
Materials:
-
Ethylenediamine (EDA)
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add ethylenediamine (1.0 eq.) and dissolve it in methanol (100 mL).
-
Addition of Carbonyl: Cool the solution to 0°C using an ice bath. Slowly add acetaldehyde (3.0 - 3.2 eq.) to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediates.
-
Reduction: Cool the reaction mixture again to 0°C. Add sodium triacetoxyborohydride (3.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by fractional distillation under reduced pressure.
Data Presentation
Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 116-117 | 0.899 |
| Ethyl Iodide | C₂H₅I | 155.97 | 72.4 | 1.95 |
| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.784 |
| This compound | C₈H₂₀N₂ | 144.26 | 185-187 | 0.824 |
Reaction Conditions and Yields (Typical)
| Synthesis Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Direct Alkylation | Ethyl iodide, K₂CO₃ | Dichloromethane | 40 (reflux) | 12-24 | 40-60 |
| Reductive Amination | Acetaldehyde, NaBH(OAc)₃ | Methanol | 0 to RT | 12-24 | 50-70 |
*Yields are highly dependent on the specific reaction conditions and purification efficiency. The formation of a mixture of products is common, especially in direct alkylation.
Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR | Multiple signals in the aliphatic region. Expect complex multiplets for the methylene protons of the ethylenediamine backbone and overlapping quartets and triplets for the ethyl groups. |
| ¹³C NMR | Signals corresponding to the four distinct types of carbon atoms. Based on available data, chemical shifts are expected around: 11.6, 15.3, 47.1, 47.8, 51.9, and 52.2 ppm (in CDCl₃).[1] |
| IR (Infrared Spectroscopy) | C-H stretching (alkane) ~2850-3000 cm⁻¹, N-H stretching (secondary amine) ~3300-3500 cm⁻¹, C-N stretching ~1000-1200 cm⁻¹. |
| MS (Mass Spectrometry) | Molecular ion peak (M⁺) at m/z = 144. Fragmentation patterns corresponding to the loss of ethyl and amino groups. |
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Simplified reaction pathways for the synthesis of this compound.
Safety Considerations
-
Ethylenediamine is corrosive and can cause severe skin burns and eye damage.
-
Ethyl iodide is a lachrymator and is harmful if swallowed or inhaled. It is also a suspected carcinogen.
-
Acetaldehyde is extremely flammable and is a suspected carcinogen.
-
Sodium triacetoxyborohydride can react violently with water to produce flammable hydrogen gas.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment prior to conducting any experimental work. The provided protocols are illustrative and may require optimization.
References
An In-depth Technical Guide to the Physical and Chemical Properties of N,N,N'-Triethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
N,N,N'-Triethylethylenediamine, with the CAS number 105-04-4, is a substituted ethylenediamine derivative. Its structure, featuring both a secondary and a tertiary amine, imparts unique chemical characteristics that make it a subject of interest in various chemical syntheses. This guide provides a comprehensive overview of its known physical and chemical properties, supported by experimental data and methodologies.
Physical Properties
The physical characteristics of this compound have been determined through various analytical methods. These properties are crucial for its handling, storage, and application in experimental settings. A summary of these quantitative data is presented below for clear reference.
| Property | Value | Source |
| Molecular Formula | C8H20N2 | [1][2] |
| Molecular Weight | 144.26 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 54-55 °C at 13 mmHg | [2] |
| 68-70 °C at 16 mmHg | [1] | |
| Density | 0.804 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4311 | [2] |
| Flash Point | 32 °C (89.6 °F) - closed cup | [2] |
Chemical Properties and Reactivity
This compound is classified as a flammable liquid and a corrosive substance, causing severe skin burns and eye damage.[2][3] It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3] Due to its amine functionalities, it possesses basic properties and can act as a ligand in coordination chemistry.
| Property | Value | Source |
| SMILES String | CCNCCN(CC)CC | [2] |
| InChI Key | HDCAZTXEZQWTIJ-UHFFFAOYSA-N | [1][2] |
| Hazard Classifications | Flammable Liquid, Category 3; Skin Corrosion, Category 1B | [2][3] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides | [3] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and identification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are available for this compound. The 13C NMR spectrum has been recorded in Chloroform-d with Tetramethylsilane (TMS) as a reference.[1]
-
Infrared (IR) Spectroscopy : FTIR spectra have been recorded for this compound.[1]
-
Mass Spectrometry (MS) : GC-MS data is available, providing information on its mass-to-charge ratio and fragmentation pattern.[1]
-
Raman Spectroscopy : Raman spectral data has also been collected for this molecule.[1]
The logical workflow for the comprehensive characterization of a chemical like this compound is depicted below.
Caption: Logical workflow for the synthesis, purification, and characterization of this compound.
Experimental Protocols
Detailed experimental procedures are essential for the replication of results and for ensuring the quality of data. Below are generalized protocols for determining the key properties of this compound.
1. Determination of Boiling Point
-
Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For purification and identification, the boiling point is often measured at a reduced pressure (vacuum distillation) to prevent decomposition.
-
Apparatus : A distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a heat source (heating mantle), and a vacuum source.
-
Procedure :
-
Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Place a sample of this compound into the distillation flask along with boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system to the desired pressure (e.g., 13 mmHg).
-
Begin heating the distillation flask gently.
-
Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
-
2. Determination of Density
-
Principle : Density is the mass of a substance per unit volume.
-
Apparatus : A pycnometer (a flask with a specific volume), an analytical balance, and a constant temperature water bath.
-
Procedure :
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Adjust the volume to the pycnometer's calibration mark.
-
Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle : NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
-
Apparatus : An NMR spectrometer.
-
Procedure for 13C NMR (as per cited data) :
-
Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl3).[1]
-
Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the sample.[1]
-
Place the sample in an NMR tube and insert it into the spectrometer.
-
Acquire the 13C NMR spectrum according to the instrument's standard operating procedures.
-
Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum, which shows chemical shifts for the different carbon atoms in the molecule.
-
The synthesis of related diamine derivatives often involves the reaction of an amine with a haloalkane. A general synthetic pathway is illustrated below.
Caption: A generalized reaction pathway for the synthesis of substituted ethylenediamines via nucleophilic substitution.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and a face shield when handling this substance.[3] In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling : Do not breathe dust, fume, gas, mist, vapors, or spray.[3] Wash hands and any exposed skin thoroughly after handling.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[3] Keep cool and store locked up.[3] The material should be stored in a corrosives area.[3]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[3]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]
-
Ingestion : Rinse mouth. DO NOT induce vomiting.[3]
-
This guide provides a foundational understanding of the physical and chemical properties of this compound for professionals in research and development. The provided data and protocols should facilitate its safe and effective use in scientific endeavors.
References
N,N,N'-Triethylethylenediamine: A Technical Guide to Research-Grade Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of N,N,N'-Triethylethylenediamine for research purposes. It includes a comparative analysis of suppliers, detailed technical data, and an exploration of its applications in scientific research, with a focus on experimental protocols and relevant chemical relationships.
Commercial Availability and Supplier Comparison
This compound (CAS No. 105-04-4) is a substituted ethylenediamine that is available from a select number of chemical suppliers in research-grade quantities. While not as commonly listed as its tetramethylated counterpart (TMEDA), several reputable vendors offer this compound, ensuring its accessibility for scientific research and development.
A summary of the key commercial suppliers and their product specifications is provided in the table below. Please note that pricing is subject to change and may require logging into the supplier's website or requesting a formal quote.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 127116 | 98% | 5 g |
| Fisher Scientific | 12-711-65G (distributor for Sigma-Aldrich), T07435ML, T074325ML (distributor for TCI America) | 98.0+% | 250 mg, 5 mL, 25 mL |
| TCI America | T0743 | >98.0% (GC) | 5 mL, 25 mL |
| TNJ Chemical | - | 99.523% min | Inquiry required |
| Matrix Fine Chemicals | MM105044 | - | Inquiry required |
| Acmec Biochemical | N55280 | - | Inquiry required |
| BOC Sciences | 105-04-4 | - | Inquiry required |
| Dideu Industries Group Limited | - | - | Inquiry required |
Technical Data and Physical Properties
This compound is a colorless to light yellow liquid with the following key physical and chemical properties:
| Property | Value |
| Molecular Formula | C₈H₂₀N₂ |
| Molecular Weight | 144.26 g/mol |
| CAS Number | 105-04-4 |
| Boiling Point | 54-55 °C at 13 mmHg |
| Density | 0.804 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4311 |
| Flash Point | 32 °C (closed cup) |
Applications in Research
This compound primarily serves as a bidentate ligand in coordination chemistry, forming stable complexes with various metal ions. Its specific steric and electronic properties, dictated by the presence of three ethyl groups, make it a subject of interest in the synthesis of novel metal complexes with potential applications in catalysis and materials science.
One documented application involves its use in the study of the synthesis and characterization of its metal complexes through spectroscopic, magnetic, molar conductance, and electrochemical measurements.
Experimental Protocols
Detailed experimental protocols specifically utilizing this compound are not widely published, suggesting it is a more specialized or less commonly used ligand compared to similar compounds like TMEDA. However, general protocols for the synthesis of metal complexes with substituted ethylenediamines can be adapted for this compound.
General Protocol for the Synthesis of a Metal(II) Complex with this compound:
This protocol is a generalized procedure and may require optimization for specific metal salts and desired complexes.
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, Ni(ClO₄)₂, etc.)
-
An appropriate solvent (e.g., ethanol, methanol, acetonitrile)
-
Standard laboratory glassware (Schlenk line, round-bottom flasks, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Ligand Solution Preparation: In a clean, dry round-bottom flask, dissolve one molar equivalent of this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Metal Salt Solution Preparation: In a separate flask, dissolve one molar equivalent of the metal(II) salt in the same solvent. Gentle heating may be required to facilitate dissolution.
-
Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by a color change or the formation of a precipitate. The reaction mixture may be stirred at room temperature or gently refluxed for a period of 1 to 24 hours, depending on the reactivity of the components.
-
Isolation of the Complex: If a precipitate forms, it can be isolated by vacuum filtration. If the complex is soluble, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The isolated complex can be purified by recrystallization from a suitable solvent or solvent mixture.
-
Characterization: The structure and properties of the synthesized complex should be confirmed using analytical techniques such as FT-IR, UV-Vis, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction.
Experimental Workflow for Metal Complex Synthesis:
Caption: A generalized workflow for the synthesis of metal complexes using this compound.
Logical Relationships in Coordination Chemistry
The coordination of this compound to a metal center is governed by fundamental principles of coordination chemistry. As a bidentate ligand, it forms a five-membered chelate ring with the metal ion, which is a thermodynamically stable arrangement. The ethyl substituents on the nitrogen atoms influence the steric and electronic environment around the metal center, which in turn affects the geometry, stability, and reactivity of the resulting complex.
Factors Influencing Metal Complex Formation:
Caption: Key components and their relationship in the formation of a metal complex with this compound.
Due to the limited specific data on signaling pathways involving this compound in biological systems, no diagrams for such pathways can be provided at this time. Research in this area is not currently prominent in the available scientific literature.
Conclusion
This compound is a commercially available research chemical that can be sourced from several specialized suppliers. While its primary application lies in the field of coordination chemistry as a bidentate ligand, detailed experimental protocols and a broad range of applications are not as extensively documented as for other common ethylenediamine derivatives. The information and generalized protocols provided in this guide serve as a starting point for researchers and drug development professionals interested in exploring the unique properties and potential of this compound in their work. Further research into the catalytic and biological activities of its metal complexes may reveal novel applications in the future.
An In-depth Technical Guide to the Safe Handling of N,N,N'-Triethylethylenediamine for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety information for N,N,N'-Triethylethylenediamine. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).
Introduction
This compound is a substituted diamine with applications in chemical synthesis and research. Due to its chemical nature as a flammable and corrosive organic amine, stringent safety protocols are imperative when handling this compound in a laboratory or drug development setting. This guide synthesizes available safety data, outlines safe handling procedures, and provides a logical workflow for managing this hazardous chemical.
Physicochemical and Hazard Information
Understanding the fundamental properties and hazards of this compound is the first step in ensuring its safe use. The following tables summarize key data compiled from available Safety Data Sheets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 105-04-4 |
| Molecular Formula | C8H20N2 |
| Molecular Weight | 144.26 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 54-55 °C at 17 hPa |
| Flash Point | 32 °C (closed cup)[1] |
| Density | 0.804 g/cm³ at 25 °C[1] |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Classification |
| Flammable Liquids | Category 3 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
Data compiled from multiple Safety Data Sheets. It is important to consult the specific SDS provided by the supplier for the most accurate and detailed hazard information.
Toxicology and Exposure Limits
A critical gap in the publicly available literature is the absence of specific quantitative toxicological data, such as LD50 and LC50 values, for this compound. Similarly, official occupational exposure limits have not been established. In the absence of this data, a conservative approach to handling is essential, treating the substance as highly toxic.
For comparative purposes, the related compound N,N,N',N'-tetramethylethylenediamine (TMEDA, CAS: 110-18-9) has an oral LD50 in rats reported as 550 mg/kg and is known to be toxic if inhaled.[2] While TMEDA and this compound are structurally similar, their toxicological profiles may differ significantly. Therefore, this information should be used only as a general indicator of the potential for toxicity.
Safe Handling and Experimental Protocols
Adherence to a strict and detailed handling protocol is the most effective way to mitigate the risks associated with this compound. The following is a general experimental protocol for its safe use in a laboratory setting.
4.1. Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work with this compound should always be conducted in a certified chemical fume hood to prevent the inhalation of vapors.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]
-
Use of explosion-proof electrical and ventilation equipment is recommended due to the flammable nature of the compound.[3]
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical. The following table summarizes the recommended PPE for handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety goggles and face shield | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Hands | Chemical resistant gloves | Nitrile or neoprene gloves. Check for breakthrough time with the glove manufacturer. |
| Body | Flame-retardant lab coat or chemical-resistant apron | To protect against splashes and potential fire hazards. |
| Respiratory | Air-purifying respirator with organic vapor cartridge | If working outside of a fume hood or in case of a spill. |
4.2. General Handling Protocol
-
Preparation:
-
Before starting any work, ensure all necessary PPE is in good condition and worn correctly.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill control materials (e.g., absorbent pads, neutralizing agents for amines) readily available.
-
Ensure all containers are properly labeled.
-
-
Dispensing and Use:
-
Storage:
-
Waste Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Do not pour down the drain.
-
Collect in a designated, properly labeled, and sealed waste container.
-
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Prevent the spill from entering drains. Ventilate the area and wash the spill site after material pickup is complete.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: A logical workflow for the safe handling of this compound.
Conclusion
While this compound is a valuable reagent in research and development, its hazardous properties necessitate a thorough understanding and implementation of safety protocols. The lack of comprehensive toxicological data underscores the need for a conservative approach, treating the substance with a high degree of caution. By following the guidelines outlined in this document and adhering to the specific recommendations in the supplier's Safety Data Sheet, researchers can mitigate the risks and ensure a safe laboratory environment.
References
An In-depth Technical Guide to N-Substituted Ethylenediamines
A Note on N,N,N'-Triethylethylenediamine: Extensive searches of chemical databases and scientific literature did not yield significant information for a compound specifically named "this compound." This suggests that the compound is either not commonly synthesized or that the name may be a variation or misspelling of more prevalent, structurally similar compounds. This guide will, therefore, provide a comprehensive overview of closely related and well-documented N-substituted ethylenediamines that are of significant interest to researchers, scientists, and drug development professionals. The compounds covered are:
-
N,N,N',N'-Tetraethylethylenediamine (TEEDA)
-
N,N,N'-Trimethylethylenediamine
-
N,N-Diethylethylenediamine
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
N,N,N',N'-Tetraethylethylenediamine (TEEDA)
IUPAC Name: N1,N1,N2,N2-Tetraethylethane-1,2-diamine
Synonyms:
-
TEEDA
-
1,2-Bis(diethylamino)ethane
-
N,N,N′,N′-Tetraethylethylenediamine
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 150-77-6 | |
| Molecular Formula | C10H24N2 | |
| Molecular Weight | 172.31 g/mol | |
| Boiling Point | 189-192 °C (lit.) | |
| Density | 0.808 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.4343 (lit.) | |
| Flash Point | 59 °C (138.2 °F) - closed cup |
Experimental Protocols
Application in the Synthesis of Amine Ligands: N,N,N′,N′-Tetraethylethylenediamine (TEEDA) has been utilized in the synthesis of amine ligands through simple or double intramolecular dealkylation reactions. It also exhibits selective β-lithiation during deprotonation with lithiumalkyls.
Illustrative Synthesis Pathway
Caption: General synthesis of TEEDA via alkylation of ethylenediamine.
N,N,N'-Trimethylethylenediamine
IUPAC Name: N1,N1,N2-Trimethylethane-1,2-diamine[1]
Synonyms:
-
1-(Dimethylamino)-2-(methylamino)ethane
-
N,N,N'-Trimethylethylenediamine[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 142-25-6 | [1] |
| Molecular Formula | C5H14N2 | [1] |
| Molecular Weight | 102.18 g/mol | [1] |
| Boiling Point | 116-118 °C (lit.) | |
| Density | 0.786 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.419 (lit.) | |
| Flash Point | 14 °C (57.2 °F) - closed cup |
Experimental Protocols
Environment-Friendly Synthesis Method: A method for synthesizing N,N,N'-trimethylethylenediamine involves reacting an aqueous solution of either methylamine with N,N-dimethylamino chloroethane hydrochloride, or dimethylamine with 2-chloro-N-methylethylamine hydrochloride.[2] The resulting reaction solution is then treated with an inorganic alkali solution. The organic phase is collected and purified by rectification to yield the final product. This method is designed to be environmentally friendly by absorbing excess methylamine gas with a dilute acid and recycling the aqueous alkali phase.[2]
Illustrative Synthesis Pathway
Caption: Synthesis of N,N,N'-Trimethylethylenediamine.
N,N-Diethylethylenediamine
IUPAC Name: N1,N1-Diethylethane-1,2-diamine
Synonyms:
-
(Diethylamino)ethylamino
-
2-Aminoethyldiethylamine
-
N,N-Diethyl-1,2-diaminoethane
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 100-36-7 | |
| Molecular Formula | C6H16N2 | |
| Molecular Weight | 116.20 g/mol | |
| Boiling Point | 146-148 °C | |
| Density | 0.826 g/mL at 25 °C | |
| Refractive Index | 1.4330 | |
| Flash Point | 37 °C (98.6 °F) |
Experimental Protocols
Preparation Method: A described preparation method for N,N-diethylethylenediamine involves the reaction of diethylamine and 2-chloroethylamine hydrochloride in an autoclave.[3] A sodium methoxide solution in methanol is used as an acid-binding agent. The reaction is carried out at a temperature of 100-200°C and a pressure of 0.52-1.60 MPa for 3-8 hours. The resulting solution is then made alkaline (pH ≥ 13) with a lye solution, and the organic phase is separated and purified by distillation to obtain N,N-diethylethylenediamine.[3] A specific example uses a 4:1 molar ratio of diethylamine to 2-chloroethylamine hydrochloride, with cuprous chloride as a Lewis acid catalyst, at 150°C and 1 MPa for 5 hours.[3][4]
Illustrative Synthesis Pathway
Caption: Synthesis of N,N-Diethylethylenediamine via autoclave reaction.
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
IUPAC Name: N,N,N′,N′-Tetramethylethane-1,2-diamine[5][6]
Synonyms:
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 110-18-9 | [5][6][8][9] |
| Molecular Formula | C6H16N2 | [5][6][8][9] |
| Molecular Weight | 116.20 g/mol | [5][6][8][9] |
| Boiling Point | 120-122 °C (lit.) | [8][9] |
| Melting Point | -55 °C (lit.) | [8][9] |
| Density | 0.775 g/mL at 20 °C (lit.) | [8][9] |
| Refractive Index | n20/D 1.4179 (lit.) | [8][9] |
| Flash Point | 16.5 °C (61.7 °F) - closed cup | [8] |
Experimental Protocols
Role in Polyacrylamide Gel Electrophoresis (PAGE): TMEDA is widely used in molecular biology as a catalyst for the polymerization of acrylamide and bis-acrylamide to form polyacrylamide gels.[10] It is used in conjunction with ammonium persulfate (APS). TMEDA accelerates the formation of free radicals from APS, which in turn initiate the polymerization of acrylamide.
Typical Protocol for Polyacrylamide Gel Preparation: A solution containing the desired concentrations of acrylamide and bis-acrylamide, a buffer (e.g., Tris-HCl), and sodium dodecyl sulfate (SDS) for denaturing gels is prepared. To initiate polymerization, a small volume of fresh 10% (w/v) APS solution and TMEDA are added to the acrylamide solution. The solution is mixed gently and immediately poured between glass plates for gel casting. The amount of APS and TMEDA can be adjusted to control the rate of polymerization.
Illustrative Workflow for Polyacrylamide Gel Polymerization
Caption: Role of TMEDA in catalyzing polyacrylamide gel formation.
References
- 1. 1,2-Ethanediamine, N1,N1,N2-trimethyl- | C5H14N2 | CID 67338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]
- 3. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 4. carlroth.com [carlroth.com]
- 5. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. N,N,N′,N′-テトラメチルエチレンジアミン ≥99.5%, purified by redistillation | Sigma-Aldrich [sigmaaldrich.com]
- 9. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 [chemicalbook.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocols for the Formation of Metal Complexes with N,N,N'-Triethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-Triethylethylenediamine is a substituted ethylenediamine ligand that acts as a bidentate chelating agent, forming stable complexes with a variety of transition metal ions. The presence of both secondary and tertiary amine functionalities, along with ethyl substituents, influences the steric and electronic properties of the resulting metal complexes. These characteristics can impact the geometry, stability, and reactivity of the complexes, making them of interest in areas such as catalysis, materials science, and as potential therapeutic agents.
This document provides a generalized protocol for the synthesis and characterization of metal complexes with this compound. The methodologies are based on established procedures for analogous substituted ethylenediamine ligands due to the limited specific literature on this compound metal complexes.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is crucial for designing and interpreting complexation reactions.
| Property | Value | Reference |
| Molecular Formula | C8H20N2 | |
| Molecular Weight | 144.26 g/mol | |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | ~190-192 °C (estimated) | |
| Density | ~0.8 g/mL (estimated) | [1] |
| Solubility | Soluble in many organic solvents. | [1] |
General Protocol for the Synthesis of Metal Complexes with this compound
This protocol outlines a general procedure for the formation of metal complexes with this compound. The specific metal salt, solvent, and reaction conditions may require optimization depending on the desired complex.
Materials:
-
This compound
-
Metal salt (e.g., chloride, nitrate, sulfate, or acetate salt of a transition metal such as Cu(II), Ni(II), Co(II), Zn(II), Pt(II), etc.)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, tetrahydrofuran (THF), or water)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon), if required for air-sensitive metals
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Preparation of Reactants:
-
Accurately weigh the chosen metal salt (1 equivalent) and dissolve it in a minimal amount of the selected solvent in a flask. If the metal salt is hydrated, it may be necessary to dry it prior to use or use an anhydrous salt.
-
In a separate container, dissolve this compound (1-3 equivalents, depending on the desired stoichiometry) in the same solvent.
-
-
Reaction:
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature. The addition can be done dropwise using an addition funnel.
-
Upon addition of the ligand, a color change or the formation of a precipitate may be observed.
-
Stir the reaction mixture at room temperature for a period of 2 to 24 hours. Gentle heating may be applied to facilitate the reaction, but this should be determined on a case-by-case basis.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) if applicable.
-
-
Isolation and Purification of the Complex:
-
If a precipitate has formed, collect the solid product by filtration. Wash the solid with a small amount of the reaction solvent to remove any unreacted starting materials, followed by a wash with a non-coordinating solvent like diethyl ether to aid in drying.
-
If the complex is soluble in the reaction solvent, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can then be washed as described above.
-
Recrystallization from a suitable solvent system can be performed to obtain a pure crystalline product.
-
-
Drying and Storage:
-
Dry the isolated complex under vacuum or in a desiccator over a suitable drying agent.
-
Store the final product in a well-sealed container, protected from light and moisture. For air-sensitive complexes, storage under an inert atmosphere is recommended.
-
Characterization of Metal Complexes
The newly synthesized complexes should be thoroughly characterized to confirm their identity and purity.
| Technique | Expected Observations |
| Elemental Analysis (C, H, N) | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formula of the complex. |
| Infrared (IR) Spectroscopy | - A shift in the N-H stretching vibrations (if present on the secondary amine) upon coordination. - The appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹) corresponding to the metal-nitrogen (M-N) stretching vibrations.[2] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - Shifts in the signals of the ethyl and ethylene protons of the ligand upon coordination to the metal center. - Broadening of signals may be observed for paramagnetic complexes. |
| UV-Visible (UV-Vis) Spectroscopy | - Appearance of new absorption bands in the visible region due to d-d electronic transitions for transition metal complexes, which are responsible for their color. |
| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the mass of the complex cation or the entire neutral complex. |
| Molar Conductivity | - Measurement of the molar conductivity in a suitable solvent can help determine the electrolytic nature of the complex (i.e., whether it is ionic or neutral). |
| Magnetic Susceptibility | - Measurement of the magnetic moment can determine the number of unpaired electrons in the metal center, providing information about its oxidation state and geometry. |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes with this compound.
Caption: General workflow for synthesis and characterization.
Ligand-Metal Coordination
This compound acts as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms, forming a stable five-membered chelate ring.
Caption: Chelation of a metal ion by this compound.
Conclusion
The protocol and information provided herein serve as a comprehensive guide for the synthesis and characterization of novel metal complexes with this compound. Researchers are encouraged to adapt and optimize these general methods to suit their specific research goals. The exploration of these complexes holds potential for advancements in various fields, including the development of new catalysts and therapeutic agents.
References
Application of N,N,N'-Triethylethylenediamine in Asymmetric Synthesis: Application Notes and Protocols
Introduction
However, closely related and well-studied analogs, particularly N,N,N',N'-Tetramethylethylenediamine (TMEDA) and other chiral ethylenediamine derivatives, serve as excellent reference points to understand the potential roles of such ligands in asymmetric catalysis. These compounds are pivotal in a variety of stereoselective transformations, acting as chiral ligands for metal catalysts or as organocatalysts themselves. This report will focus on the applications of these analogous compounds to provide a comprehensive understanding of the field.
Chiral diamines are a cornerstone in modern asymmetric synthesis, enabling the stereoselective formation of complex molecules with high efficiency and enantiopurity.[1] Their significance is particularly pronounced in the pharmaceutical industry, where the chirality of a drug molecule is critical to its therapeutic efficacy and safety.
Role of Ethylenediamine Derivatives in Asymmetric Catalysis
Ethylenediamine derivatives, particularly those with chiral centers, are extensively used as bidentate ligands that coordinate with a metal center to create a chiral environment. This chiral catalyst complex then interacts with the substrate to stereoselectively yield a desired enantiomer.
Key characteristics of these ligands include:
-
Chelation: The two nitrogen atoms form a stable five-membered ring with the metal center, providing a rigid and predictable chiral scaffold.
-
Steric and Electronic Tuning: The substituents on the nitrogen atoms and the ethylenediamine backbone can be modified to fine-tune the steric and electronic properties of the catalyst, thereby optimizing enantioselectivity for specific reactions.
-
Lewis Basicity: The nitrogen lone pairs act as strong Lewis bases, facilitating the coordination to a wide range of transition metals.[2]
Applications in Asymmetric Hydrogenation
One of the most prominent applications of chiral diamine ligands is in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines. These reactions are fundamental for the synthesis of chiral alcohols and amines, which are common building blocks in pharmaceuticals.
Ruthenium and Iridium complexes of chiral diamines are highly effective catalysts for the asymmetric transfer hydrogenation of aromatic ketones to the corresponding chiral secondary alcohols.
| Entry | Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| 1 | Ru(II)-TsDPEN | Acetophenone | 1-Phenylethanol | >95 | 98 |
| 2 | Ir(III)-Polymeric Diamine | 4-Methoxyacetophenone | 1-(4-methoxyphenyl)ethanol | 98 | 99 |
| 3 | Ru(II)-DACH derivative | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 92 | 95 |
Data presented is representative of typical results found in the literature for analogous systems.
This protocol is a generalized procedure based on commonly reported methods for Ru(II)-catalyzed transfer hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid/Triethylamine azeotrope (5:2)
-
Anhydrous Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in anhydrous DCM (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Reaction:
-
To the catalyst solution, add acetophenone (1.0 mmol).
-
Add the formic acid/triethylamine azeotrope (5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 28 °C for the time specified by reaction monitoring (e.g., 4-24 hours).
-
-
Work-up and Purification:
-
Upon completion (monitored by TLC or GC), quench the reaction by adding distilled water (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Applications in Asymmetric C-C Bond Formation
Chiral diamine ligands are also instrumental in a variety of asymmetric carbon-carbon bond-forming reactions, which are crucial for building the carbon skeleton of complex organic molecules.
Complexes of transition metals with chiral diamines can catalyze the asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds.
| Entry | Catalyst System | Nucleophile | Acceptor | Yield (%) | ee (%) |
| 1 | Cu(I)-Diamine | Diethylzinc | Chalcone | 85 | 92 |
| 2 | Rh(I)-Diamine | Phenylboronic acid | Cyclohexenone | 91 | 99 |
Data presented is representative of typical results found in the literature for analogous systems.
This protocol is a generalized procedure based on commonly reported methods for Cu(I)-catalyzed Michael addition.
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈
-
Chiral diamine ligand (e.g., a derivative of 1,2-diaminocyclohexane)
-
Chalcone
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (CuOTf)₂·C₇H₈ (2.5 mol%) and the chiral diamine ligand (6 mol%) in anhydrous toluene (3 mL).
-
Stir the mixture at room temperature for 1 hour.
-
-
Reaction:
-
Add a solution of chalcone (0.5 mmol) in anhydrous toluene (2 mL) to the catalyst mixture.
-
Cool the reaction mixture to 0 °C.
-
Add diethylzinc (1.5 equivalents) dropwise over 10 minutes.
-
Stir the reaction at 0 °C for the specified time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Conclusion
While direct applications of N,N,N'-Triethylethylenediamine in asymmetric synthesis are not documented in readily available scientific literature, the principles and protocols outlined for its close analogs provide a strong foundation for its potential use. The versatility of chiral ethylenediamine derivatives in asymmetric hydrogenation and C-C bond formation highlights the importance of this class of ligands. Researchers interested in exploring the utility of this compound would likely begin by synthesizing the ligand and evaluating its performance in these well-established catalytic systems, potentially leading to novel and efficient asymmetric transformations. Further research into the synthesis and catalytic activity of asymmetrically substituted ethylenediamines like this compound could unveil new catalysts with unique stereoselectivities.
References
N,N,N'-Triethylethylenediamine in Organic Transformations: Application Notes and Protocols
A notable scarcity of published literature detailing the specific applications of N,N,N'-Triethylethylenediamine as a reagent in organic transformations currently exists. While its physicochemical properties are documented, extensive experimental protocols and quantitative data for its use as a catalyst or ligand remain limited.
This document aims to provide a comprehensive overview based on available data and extrapolates potential applications from the well-established chemistry of structurally similar ethylenediamine derivatives. As a practical guide for researchers, detailed protocols for the widely used analogue, N,N,N',N'-Tetramethylethylenediamine (TMEDA), are provided as a representative example of how this class of compounds is employed in organic synthesis.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for its handling and for designing reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C8H20N2 | [1] |
| Molecular Weight | 144.26 g/mol | [1] |
| CAS Number | 105-04-4 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 54-55 °C at 13 mmHg | [1] |
| Density | 0.804 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4311 | [1] |
Potential Applications in Organic Synthesis
Based on the structural characteristics of this compound, which features two nitrogen atoms with differing steric and electronic environments (one tertiary and one secondary amine), it can be hypothesized to function in several key roles in organic synthesis:
-
Bidentate Ligand: The two nitrogen atoms can chelate to metal centers, forming stable complexes. This property is crucial in metal-catalyzed reactions where the ligand can modulate the reactivity and selectivity of the metallic catalyst. The asymmetric nature of the ethyl substitution may offer unique stereoelectronic properties compared to symmetrically substituted diamines.
-
Base Catalyst: The amine functionalities can act as a Brønsted-Lowry base to deprotonate acidic protons or as a Lewis base. It could be particularly useful in reactions requiring a mild, non-nucleophilic base.
-
Scavenger: It can be employed to quench acid byproducts in a reaction, driving the equilibrium towards the product side.
The presence of both secondary and tertiary amine groups suggests that it could also be a precursor for the synthesis of more complex ligands or organocatalysts.
Representative Application: N,N,N',N'-Tetramethylethylenediamine (TMEDA) in Organolithium Chemistry
Due to the lack of specific protocols for this compound, the following section details the application of the closely related and extensively studied N,N,N',N'-Tetramethylethylenediamine (TMEDA). TMEDA is widely used to enhance the reactivity of organolithium reagents by breaking down their aggregate structures and forming more reactive monomeric or dimeric species.[2][3]
Lithiation of Anisole
This protocol describes the ortho-lithiation of anisole using n-butyllithium (n-BuLi) and TMEDA, followed by quenching with an electrophile (e.g., dimethylformamide).
Reaction Scheme:
Experimental Protocol:
Materials:
-
Anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and other standard glassware.
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Reagent Addition: The flask is charged with anhydrous diethyl ether (or THF) and anisole (1.0 eq). The solution is cooled to 0 °C in an ice bath.
-
Activation with TMEDA: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 eq) is added to the stirred solution.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Electrophilic Quench: The reaction mixture is cooled back to 0 °C, and dimethylformamide (DMF) (1.2 eq) is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-methoxybenzaldehyde.
Quantitative Data (Representative):
| Entry | Electrophile | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | DMF | Diethyl Ether | 3 | 0 to RT | 85-95 |
| 2 | CO2 | THF | 4 | -78 to RT | 80-90 |
| 3 | (CH3)3SiCl | Diethyl Ether | 2.5 | 0 to RT | 90-98 |
Logical Relationship Diagram:
Conclusion
References
Application Notes and Protocols for N,N,N'-Triethylethylenediamine in Experimental Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-Triethylethylenediamine is an unsymmetrically substituted ethylenediamine. Like its well-known counterpart, TMEDA, it is expected to function as a bidentate ligand, chelating to metal centers through its two nitrogen atoms. The presence of both a diethylamino and an ethylamino group suggests a combination of steric and electronic properties that may be advantageous in fine-tuning the reactivity and selectivity of catalytic processes. Potential applications are anticipated in organic synthesis, particularly in metal-catalyzed reactions, and as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.
Synthesis of this compound
A plausible synthetic route to this compound is via the nucleophilic substitution of a suitable chloroethylamine derivative. The following protocol is adapted from established methods for the synthesis of N,N-diethylethylenediamine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N-Diethyl-2-chloroethylamine hydrochloride
-
Ethylamine (aqueous solution, e.g., 70%)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Free-basing of N,N-Diethyl-2-chloroethylamine: In a round-bottom flask, dissolve N,N-Diethyl-2-chloroethylamine hydrochloride in water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the dichloromethane by rotary evaporation to yield the free base of N,N-Diethyl-2-chloroethylamine.
-
Reaction with Ethylamine: In a sealed reaction vessel, combine the N,N-Diethyl-2-chloroethylamine with an excess of aqueous ethylamine solution.
-
Heating: Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Make the solution basic by adding a concentrated NaOH solution.
-
Product Isolation: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.
Table 1: Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | Not available | C₈H₂₀N₂ | 144.26 | Estimated 160-170 | Estimated 0.81 |
| N,N-Diethylethylenediamine | 100-36-7 | C₆H₁₆N₂ | 116.21 | 145-147 | 0.827 |
| N-Ethylethylenediamine | 110-72-5 | C₄H₁₂N₂ | 88.15 | 128-130 | 0.823 |
| N,N,N',N'-Tetraethylethylenediamine | 150-77-6 | C₁₀H₂₄N₂ | 172.32 | 187-190 | 0.81 |
| N,N,N',N'-Tetramethylethylenediamine | 110-18-9 | C₆H₁₆N₂ | 116.21 | 120-122 | 0.775 |
Application in Catalysis: General Protocol for a Cross-Coupling Reaction
This compound is expected to be an effective ligand for various metal-catalyzed cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura coupling, where the diamine can act as a stabilizing and activating ligand for the palladium catalyst.
Experimental Workflow
Caption: General workflow for a cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Ligand and Solvent Addition: Add this compound (typically 1.1-1.5 equivalents relative to the palladium catalyst) and the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 2: Representative Reaction Parameters for a Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | 1.0 equivalent |
| Arylboronic Acid | 1.2 equivalents |
| Palladium Catalyst | 1-5 mol% |
| This compound | 1.1-1.5 equivalents to Pd |
| Base | 2.0 equivalents |
| Solvent | Anhydrous toluene or dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 2-24 hours |
Safety Precautions
-
This compound is expected to be a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Keep away from heat, sparks, and open flames.
-
Refer to the Safety Data Sheet (SDS) for analogous compounds like N,N-diethylethylenediamine for detailed safety information.
Application Notes and Protocols: The Role of N,N,N'-Triethylethylenediamine in the Stabilization of Reactive Intermediates
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established protocols for N,N,N'-Triethylethylenediamine are not widely available in published literature. The following application notes and protocols are based on the well-documented roles of analogous symmetrically and asymmetrically substituted ethylenediamines, such as N,N,N',N'-Tetramethylethylenediamine (TMEDA) and other chiral diamines. These protocols serve as a foundational guide and may require optimization for specific applications of this compound.
Introduction
This compound is an asymmetrically substituted bidentate ligand. Such ligands are of significant interest in coordination chemistry and organic synthesis for their potential to create specific steric and electronic environments around a metal center or reactive intermediate. By analogy with widely used compounds like TMEDA, this compound is expected to play a crucial role in stabilizing reactive intermediates, thereby influencing reaction rates, selectivity, and product yields. Its primary mode of action involves chelation to metal ions or coordination to organometallic species, which can prevent aggregation, enhance solubility, and modulate reactivity.[1][2]
Synthesis of Asymmetrically Substituted Ethylenediamines
The synthesis of asymmetrically substituted ethylenediamines like this compound can be achieved through a multi-step process to control the degree of substitution on each nitrogen atom. A general approach involves the sequential alkylation of ethylenediamine or its derivatives.
Proposed Synthetic Pathway for this compound
A plausible synthetic route starting from N,N-diethylethylenediamine is outlined below. This method allows for the controlled introduction of the third ethyl group.
Caption: Proposed synthetic pathway for this compound.
Role in Stabilizing Reactive Intermediates
The primary function of this compound in stabilizing reactive intermediates is attributed to its ability to act as a chelating ligand. This is particularly evident in its interactions with organometallic reagents, such as organolithium and organozinc compounds.
Stabilization of Organolithium Reagents
Organolithium reagents often exist as aggregates in solution, which reduces their reactivity. This compound, similar to TMEDA, can break up these aggregates by chelating to the lithium cations.[1] This deaggregation exposes the carbanionic center, thereby increasing the nucleophilicity and reactivity of the organolithium reagent. The coordination of the diamine also enhances the solubility of the organometallic species in nonpolar organic solvents.
Caption: Mechanism of organolithium stabilization by this compound.
Role in Metal-Catalyzed Reactions
In metal-catalyzed reactions, this compound can act as a ligand to the metal center, influencing the catalytic cycle. By coordinating to the metal, it can:
-
Stabilize the active catalytic species: Preventing decomposition or unwanted side reactions.
-
Modify the electronic properties of the metal center: Affecting its reactivity towards substrates.
-
Influence stereoselectivity: The asymmetric nature of the ligand can create a chiral environment, which is crucial in asymmetric catalysis.[2]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in common synthetic transformations.
Protocol: Directed Ortho-Metalation using n-Butyllithium and this compound
This protocol describes a general procedure for the deprotonation of an aromatic substrate at a position ortho to a directing group.
Materials:
-
Aromatic substrate with a directing group (e.g., anisole, N,N-dimethylbenzamide)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Dissolve the aromatic substrate (1.0 eq) in anhydrous THF.
-
Add this compound (1.1 eq) to the solution and stir.
-
Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the reaction temperature.
-
Stir the reaction mixture at this temperature for the required time (typically 1-4 hours) to allow for complete metalation.
-
Add the electrophile (1.2 eq) dropwise at the same temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Caption: Experimental workflow for directed ortho-metalation.
Data Presentation
The following table summarizes the physical properties of ethylenediamine and its commonly used N-alkylated derivatives. These values can provide a useful reference for handling and purification of this compound.
| Property | Ethylenediamine | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | N,N,N',N'-Tetraethylethylenediamine (TEEDA) |
| Molecular Formula | C₂H₈N₂ | C₆H₁₆N₂[1] | C₁₀H₂₄N₂ |
| Molecular Weight | 60.10 g/mol | 116.21 g/mol [3] | 172.32 g/mol |
| Boiling Point | 116-117 °C | 120-122 °C[1] | 200-202 °C |
| Density | 0.899 g/mL | 0.775 g/mL[1] | 0.810 g/mL |
| pKa (of conjugate acid) | ~10.7, ~7.5 | ~9.0, ~6.0 | Not widely reported |
| Appearance | Colorless liquid | Colorless to light yellow liquid[3] | Colorless to pale yellow liquid |
Conclusion
While specific literature on this compound is limited, its structural similarity to well-studied chelating agents like TMEDA allows for the extrapolation of its role in stabilizing reactive intermediates. It is anticipated to be a valuable tool in organic synthesis, particularly in reactions involving organometallic species, by enhancing reactivity and controlling selectivity. The provided protocols and data, based on analogous compounds, offer a starting point for researchers and drug development professionals to explore the applications of this and other asymmetrically substituted ethylenediamines. Further experimental investigation is necessary to fully elucidate the specific properties and applications of this compound.
References
- 1. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 | Benchchem [benchchem.com]
- 2. Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a mod ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00604C [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
Application Notes and Protocols for N,N,N'-Triethylethylenediamine in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific examples of N,N,N'-Triethylethylenediamine being used as a ligand in major palladium-catalyzed cross-coupling reactions. The following application notes and protocols are therefore based on the established roles of analogous diamine ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and provide a framework for the investigation of this compound as a novel ligand.
Introduction: The Role of Diamine Ligands in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The efficacy of these reactions is often critically dependent on the nature of the ligands coordinated to the palladium center. While phosphine and N-heterocyclic carbene (NHC) ligands are most common, diamine ligands, such as TMEDA, have been shown to play significant roles, often as additives or co-ligands.[1]
The function of diamine ligands can be multifaceted, including:
-
Stabilization of the Palladium Catalyst: Diamines can coordinate to the palladium center, preventing aggregation and precipitation of palladium black, thus maintaining the concentration of the active catalytic species.
-
Modification of Reactivity: By coordinating to the metal, diamines can influence the electronic and steric environment of the catalyst, thereby affecting the rates of oxidative addition and reductive elimination.[1]
-
Role in Base-Mediated Steps: In some cases, these ligands can interact with the base or influence the overall basicity of the reaction medium.
Given its structural similarity to TMEDA, this compound is a candidate for investigation as a ligand in various cross-coupling reactions. The presence of three ethyl groups instead of four methyl groups introduces a different steric and electronic profile that could offer unique reactivity.
Potential Applications in Major Cross-Coupling Reactions
The following sections outline the potential application of this compound in four major cross-coupling reactions, with general protocols for screening its efficacy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds.[2] While typically employing phosphine ligands, the use of nitrogen-based ligands is an area of active research.
Hypothesized Role of this compound: It could serve as a stabilizing ligand for the Pd(0) catalyst, particularly in phosphine-free systems or in conjunction with a palladium precursor like Pd(OAc)₂. Its basicity might also play a role in the transmetalation step.
General Protocol for Ligand Screening in Suzuki-Miyaura Coupling:
A general procedure for screening a new ligand such as this compound is as follows:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Add this compound (0.02-0.04 mmol, 2-4 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., toluene, dioxane, or DMF, 5 mL) via syringe.
-
The reaction mixture is stirred at a set temperature (e.g., 80-110 °C) and monitored by TLC or GC/LC-MS.
Data Presentation Template:
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | To be determined |
| 2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 110 | 24 | To be determined |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the synthesis of arylamines.[3] The choice of ligand is critical for achieving high yields and broad substrate scope.[4][5][6]
Hypothesized Role of this compound: While sterically hindered phosphines are the ligands of choice, a diamine could potentially act as a secondary ligand to stabilize catalytic intermediates or to facilitate the deprotonation of the amine.
General Protocol for Ligand Screening in Buchwald-Hartwig Amination:
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd) and this compound (0.04 mmol, 4 mol%) to an oven-dried reaction vessel.
-
Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Add a degassed solvent (e.g., toluene or dioxane, 5 mL).
-
The vessel is sealed and heated with stirring at a specified temperature (e.g., 80-110 °C).
-
The reaction progress is monitored by TLC or GC/LC-MS.
Data Presentation Template:
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 16 | To be determined |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | LHMDS | Dioxane | 110 | 24 | To be determined |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] It typically requires both palladium and copper catalysts.[8][9]
Hypothesized Role of this compound: Similar to other amines used in Sonogashira coupling, it could serve as both a base and a ligand to the copper and/or palladium catalyst. Its coordination could influence the rate of transmetalation.
General Protocol for Ligand Screening in Sonogashira Coupling:
-
To a reaction vessel, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add a degassed solvent (e.g., THF or DMF, 5 mL) and this compound (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) and monitored by TLC or GC/LC-MS.
Data Presentation Template:
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | THF | RT | 6 | To be determined |
| 2 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DMF | 50 | 12 | To be determined |
Heck Reaction
The Heck reaction couples an alkene with an aryl or vinyl halide.[10] The reaction often uses a phosphine ligand, but ligand-free conditions or the use of nitrogen-based ligands have been reported.
Hypothesized Role of this compound: It could act as a ligand to stabilize the palladium catalyst and as a base to facilitate the regeneration of the active Pd(0) species in the catalytic cycle.
General Protocol for Ligand Screening in Heck Reaction:
-
To a reaction vessel, add the aryl halide (1.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol% as ligand, and 1.5 mmol as base).
-
Add the alkene (1.5 mmol) and a polar aprotic solvent (e.g., DMF or NMP, 5 mL).
-
The vessel is sealed and heated with stirring at a specified temperature (e.g., 100-140 °C).
-
Monitor the reaction by TLC or GC/LC-MS.
Data Presentation Template:
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | This compound | DMF | 120 | 24 | To be determined |
| 2 | Iodobenzene | n-Butyl acrylate | K₂CO₃ | NMP | 110 | 18 | To be determined |
Visualizations
The following diagrams illustrate the general workflow for screening this compound in a cross-coupling reaction and the general catalytic cycle.
Caption: General workflow for screening this compound.
References
- 1. Evidence for the role of tetramethylethylenediamine in aqueous Negishi cross-coupling: synthesis of nonproteinogenic phenylalanine derivatives on water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: N,N,N'-Triethylethylenediamine in Small Molecule Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N,N'-Triethylethylenediamine is an asymmetrically substituted chelating amine. Its structural features, comprising both a tertiary and a secondary amine separated by an ethylene bridge, suggest its potential as a versatile ligand in coordination chemistry and as a Lewis base in catalysis. The differing steric and electronic environments of the two nitrogen atoms can be exploited to fine-tune the reactivity of metal centers or to participate in metal-free activation of small molecules, for instance, in Frustrated Lewis Pair (FLP) chemistry. While specific literature on the application of this compound in small molecule activation is limited, its properties can be extrapolated from studies of analogous symmetrically and asymmetrically substituted ethylenediamines.
These application notes provide an overview of the potential uses of this compound in small molecule activation, with detailed protocols for the synthesis of relevant precursors and proposed catalytic cycles. The information is based on established principles of coordination chemistry and catalysis, drawing analogies from well-studied related compounds.
Potential Applications in Small Molecule Activation
This compound can be envisioned to participate in small molecule activation through two primary routes:
-
As a Ligand in Transition Metal Catalysis: By coordinating to a metal center, this compound can modulate its electronic and steric properties, thereby influencing its catalytic activity. The dissymmetry of the ligand could create unique reactive sites on the metal complex, potentially leading to novel reactivity or selectivity in the activation of substrates such as H₂, CO₂, and others.
-
As a Lewis Base in Frustrated Lewis Pair (FLP) Chemistry: The sterically hindered tertiary amine portion of this compound makes it a candidate for forming FLPs with suitable Lewis acids. Such pairs are known to activate a variety of small molecules by preventing the formation of a classical Lewis adduct, thus maintaining their reactivity.
Data Presentation
Due to the limited direct experimental data for this compound in small molecule activation, the following table summarizes typical reaction parameters and outcomes for the activation of CO₂ and H₂ using related amine-based systems. This data serves as a starting point for designing experiments with this compound.
| Amine Lewis Base | Lewis Acid/Metal Center | Small Molecule | Product(s) | Yield (%) | Reference |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | B(C₆F₅)₃ | H₂ | [TMEDAH][HB(C₆F₅)₃] | High | General FLP Literature |
| Substituted Ethylenediamines | Copper(II) | O₂ | Oxidized Substrate | Variable | [1] |
| N,N'-Dimethylethylenediamine | Mg₂(dobpdc) MOF | CO₂ | Bis-carbamic acid | High | [2] |
| Triethylamine | - | CO₂ (with silanes) | Formamides | Up to 99% | [3] |
Experimental Protocols
The following protocols describe the synthesis of this compound metal complexes, which are precursors for catalytic applications, and a general procedure for testing its activity in FLP-mediated H₂ activation.
Protocol 1: Synthesis of a Copper(II) Complex of this compound
This protocol is adapted from general procedures for the synthesis of copper(II) complexes with substituted ethylenediamines.[1]
Materials:
-
Copper(II) chloride (CuCl₂)
-
This compound
-
Ethanol, absolute
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Filter funnel and paper
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve CuCl₂ (1 equivalent) in absolute ethanol in a Schlenk flask to form a pale blue solution.
-
In a separate flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Slowly add the ligand solution dropwise to the stirring CuCl₂ solution at room temperature.
-
A color change to deep blue or purple and the formation of a precipitate is expected.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with small portions of cold ethanol, followed by diethyl ether to remove any unreacted starting materials.
-
Dry the resulting solid complex under vacuum.
-
Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: General Procedure for Frustrated Lewis Pair Activation of Dihydrogen (H₂)
This protocol outlines a general method to test the ability of this compound to act as the Lewis base in an FLP for the activation of H₂.
Materials:
-
This compound, freshly distilled
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
High-pressure NMR tube (e.g., J. Young tube)
-
Hydrogen gas (H₂)
-
NMR spectrometer
Procedure:
-
In a glovebox, dissolve B(C₆F₅)₃ (1 equivalent) in anhydrous toluene in a vial.
-
In a separate vial, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Combine the two solutions in the high-pressure NMR tube.
-
Record a ¹H, ¹¹B, and ¹⁹F NMR spectrum of the mixture to observe the initial state of the potential FLP.
-
Pressurize the NMR tube with H₂ gas (e.g., 1-4 atm).
-
Monitor the reaction by NMR spectroscopy over time. The formation of a new species, the phosphonium borate salt [(Et)₂NCH₂CH₂N(H)Et][HB(C₆F₅)₃], would be indicated by the appearance of a characteristic B-H signal in the ¹¹B NMR spectrum (typically a broad quartet) and a new N-H proton signal in the ¹H NMR spectrum.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized workflow for the synthesis of metal complexes.
Caption: Proposed cycle for FLP-mediated hydrogenation.
Caption: Metal-mediated small molecule activation pathway.
Conclusion
This compound presents an intriguing, yet underexplored, platform for the development of new catalytic systems for small molecule activation. Its asymmetrical nature offers the potential for unique reactivity in both metal-based catalysis and frustrated Lewis pair chemistry. The protocols and conceptual frameworks provided herein, based on well-established chemistry of related compounds, are intended to serve as a guide for researchers to explore the catalytic potential of this versatile ligand. Further experimental investigation is required to fully elucidate the specific applications and efficiency of this compound in this exciting field of chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N,N'-Triethylethylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N,N'-Triethylethylenediamine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: Detailed experimental protocols for the synthesis of this compound are not extensively reported in the available literature. The following guidance is based on established synthetic routes for structurally similar compounds such as N,N,N'-trimethylethylenediamine, N,N-diethylethylenediamine, and N,N,N',N'-tetramethylethylenediamine (TMEDA).
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes for this compound?
A1: Based on the synthesis of analogous compounds, two primary routes are proposed:
-
Route A: Alkylation of N-Ethylethylenediamine. This involves the reaction of N-ethylethylenediamine with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide) or diethyl sulfate.
-
Route B: Reaction of Diethylamine with a C2 synthon. This route involves reacting diethylamine with a suitable 2-carbon electrophile containing a leaving group and a protected or precursor amino group. A likely candidate is N-(2-chloroethyl)ethylamine or its hydrochloride salt.
Q2: Which synthetic route is likely to offer a higher yield?
A2: Both routes have their advantages and disadvantages. Route A may offer more control over the degree of ethylation if reaction conditions are carefully managed, but over-alkylation to form N,N,N',N'-tetraethylethylenediamine is a significant risk. Route B, the reaction of diethylamine with N-(2-chloroethyl)ethylamine, could be more direct if the starting material is readily available, potentially leading to a cleaner reaction with fewer byproducts. The yield will be highly dependent on the optimization of reaction conditions for either route.
Q3: What are the critical parameters to control for improving the yield?
A3: Key parameters to optimize for a higher yield include:
-
Molar Ratio of Reactants: The stoichiometry of the amine and the ethylating agent is crucial to minimize side products.
-
Reaction Temperature: Temperature control is vital to manage the rate of reaction and prevent undesirable side reactions.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged times can lead to byproduct formation.
-
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity.
-
Base (Acid Scavenger): In reactions involving ethyl halides, a base is required to neutralize the generated hydrohalic acid. The choice and amount of base are critical.
-
Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate and selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive ethylating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Ineffective base/acid scavenger. 5. Catalyst poisoning or inactivity (if applicable). | 1. Check the purity and activity of the ethylating agent. 2. Gradually increase the reaction temperature in increments of 10°C. 3. Extend the reaction time, monitoring the progress by TLC or GC. 4. Use a stronger or more soluble base. Ensure at least a stoichiometric amount is used. 5. Use a fresh catalyst or ensure the reaction is free from catalyst poisons. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-alkylation leading to N,N,N',N'-tetraethylethylenediamine. 2. Side reactions due to high temperature. 3. Incorrect molar ratio of reactants. | 1. Use a controlled molar ratio of the ethylating agent to the amine. A slight excess of the amine may favor the desired product. 2. Lower the reaction temperature. 3. Carefully control the stoichiometry. For Route A, a 1:2 molar ratio of N-ethylethylenediamine to ethylating agent is theoretically required. For Route B, a 1:1 ratio of diethylamine to N-(2-chloroethyl)ethylamine is needed. |
| Difficult Product Isolation and Purification | 1. Product is highly water-soluble. 2. Boiling point of the product is close to that of the solvent or byproducts. 3. Formation of salts that are difficult to separate. | 1. After basification, extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Perform multiple extractions. 2. Use a solvent with a significantly different boiling point. Fractional distillation under reduced pressure is recommended for purification. 3. Ensure the reaction mixture is sufficiently basic (pH > 12) before extraction to deprotonate all amine salts. |
| Reaction is too Exothermic and Difficult to Control | 1. Addition of reagents is too fast. 2. Inadequate cooling. | 1. Add the ethylating agent or base dropwise using an addition funnel. 2. Use an ice bath or other cooling methods to maintain the desired reaction temperature. |
Data Presentation: Comparison of Reaction Conditions for Analogous Syntheses
The following table summarizes typical reaction conditions reported for the synthesis of similar ethylenediamine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Synthesis of N,N-Diethylethylenediamine[1][2][3] | Synthesis of N,N,N',N'-Tetramethylethylenediamine[2][4] | Proposed Conditions for this compound |
| Reactants | Diethylamine, 2-Chloroethylamine HCl | 1,2-Dichloroethane, Dimethylamine | N-Ethylethylenediamine, Ethyl Halide (Route A) or Diethylamine, N-(2-chloroethyl)ethylamine (Route B) |
| Molar Ratio | Diethylamine : 2-Chloroethylamine HCl = 4:1 | 1,2-Dichloroethane : Dimethylamine = 1:3-3.5 | N-Ethylethylenediamine : Ethyl Halide ≈ 1:2.2 (Route A) or Diethylamine : N-(2-chloroethyl)ethylamine ≈ 1.1:1 (Route B) |
| Solvent | Methanol | Water | Aprotic solvent (e.g., Acetonitrile, THF) or no solvent |
| Base | Sodium Methoxide | Excess Dimethylamine, Sodium Hydroxide | Inorganic base (e.g., K₂CO₃, Na₂CO₃) or organic base (e.g., Triethylamine) |
| Temperature | 150°C[1][2][3] | 95-119°C[4] | 40-80°C (depending on ethylating agent) |
| Pressure | 1 MPa[1][2][3] | 0.4-0.9 MPa[4] | Atmospheric or slightly elevated pressure |
| Reaction Time | 5 hours[1][2][3] | 1-2 hours[4] | 6-24 hours (monitor by TLC/GC) |
| Catalyst | Cuprous Chloride (Lewis Acid)[1][3] | None mentioned | Phase-transfer catalyst (e.g., TBAB) may be beneficial |
Experimental Protocols (Proposed)
Protocol 1: Synthesis of this compound via Alkylation of N-Ethylethylenediamine (Route A)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add N-ethylethylenediamine and a suitable solvent (e.g., acetonitrile).
-
Addition of Base: Add a slight excess of a powdered anhydrous base, such as potassium carbonate.
-
Addition of Ethylating Agent: While stirring the mixture, add ethyl bromide (or a suitable alternative) dropwise from the dropping funnel. The addition should be slow enough to maintain control over the reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and maintain it for several hours. Monitor the reaction progress using TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum.
Protocol 2: Synthesis of this compound from Diethylamine and N-(2-chloroethyl)ethylamine (Route B)
-
Setup: In a pressure-rated reactor equipped with a stirrer and a heating system, place N-(2-chloroethyl)ethylamine hydrochloride and an excess of diethylamine.
-
Addition of Base: Add a strong base, such as sodium hydroxide solution, to neutralize the hydrochloride and catalyze the reaction.
-
Reaction: Seal the reactor and heat the mixture to the desired temperature (e.g., 80-120°C). The reaction will proceed under the autogenous pressure of the reactants. Monitor the reaction for completion.
-
Work-up: Cool the reactor and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Add water and a suitable organic solvent (e.g., diethyl ether). Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent by distillation. Purify the crude product by fractional distillation under reduced pressure.
Mandatory Visualizations
Proposed Synthesis Routes
Caption: Proposed synthetic pathways for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2352557C1 - Method of obtaining n,n,n',n'-tetramethylethylenediamine - Google Patents [patents.google.com]
- 3. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]
- 4. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]
Technical Support Center: N,N,N'-Triethylethylenediamine Purification
Welcome to the technical support center for the purification of N,N,N'-Triethylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity material. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
Common impurities often stem from the synthetic route and subsequent handling. These can include:
-
Starting Materials: Unreacted ethylenediamine or haloethane precursors.
-
Partially Alkylated Amines: N-ethylethylenediamine and N,N'-diethylethylenediamine.
-
Solvent Residues: Residual solvents used during the synthesis and workup.
-
Water: Due to the hygroscopic nature of amines.
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Degradation Products: Amines can be sensitive to air and heat, leading to oxidized byproducts or the formation of heat-stable salts.[1][2]
Q2: What is the most effective method for purifying this compound?
Fractional distillation under reduced pressure is the most common and effective method for purifying tertiary amines like this compound. This technique separates the target compound from less volatile impurities (like salts and polymers) and more volatile components (like residual solvents or starting materials). For highly sensitive applications, distillation from a drying agent like calcium hydride (CaH₂) can be employed to simultaneously remove water.
Q3: How can I effectively dry this compound?
Water is a common impurity that can interfere with subsequent reactions. Effective drying can be achieved by:
-
Refluxing with a Drying Agent: Refluxing the amine over calcium hydride (CaH₂) for several hours, followed by distillation, is a highly effective method for removing water.[3]
-
Using Molecular Sieves: For partial drying or storage, molecular sieves (like type 4A) can be used, although this is generally less rigorous than distillation from a chemical drying agent.[4]
Q4: What are the recommended storage conditions for purified this compound?
To maintain purity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture.[5] For long-term stability, storing in a cool, dark place is recommended.
Q5: How can I assess the purity of my final product?
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a highly effective method for assessing the purity of volatile amines.[6] It allows for the quantification of the main product and the detection of volatile impurities. A patent for the closely related N,N,N'-trimethylethylenediamine details a reliable GC method that can be adapted for this purpose.[7] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for detecting non-volatile impurities.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is Discolored (Yellow/Brown) | 1. Thermal decomposition during distillation. 2. Air oxidation. 3. Presence of non-volatile, colored impurities. | 1. Lower the distillation temperature by using a higher vacuum. 2. Ensure the distillation is performed under a strict inert atmosphere (Nitrogen/Argon). 3. Consider a pre-treatment step, such as washing the crude product with a brine solution before drying and distillation. |
| Low Recovery After Distillation | 1. Inefficient fractional distillation column. 2. Product loss due to hold-up in the apparatus. 3. Decomposition at the distillation temperature. | 1. Use a vacuum-jacketed Vigreux column or a packed column for better separation. 2. Use a smaller distillation apparatus appropriate for the scale of your experiment. 3. Reduce the pot temperature by improving the vacuum. |
| GC Analysis Shows Multiple Peaks | 1. Incomplete reaction leading to residual starting materials or intermediates. 2. Contamination from glassware or solvents. 3. Degradation of the sample in the hot GC inlet. | 1. Review the synthetic procedure; consider extending reaction time or adjusting stoichiometry. Re-purify the material. 2. Ensure all glassware is scrupulously clean and dry. Use high-purity solvents. 3. Lower the GC inlet temperature. Ensure the sample is dry and free of salts. |
| Compound Will Not Crystallize (if attempting salt recrystallization) | 1. The compound is too soluble in the chosen solvent. 2. The solution is not sufficiently concentrated. 3. The presence of impurities is inhibiting crystallization. | 1. Choose a solvent system where the salt has high solubility when hot and low solubility when cold. A co-solvent system may be necessary.[10][11] 2. Carefully evaporate some of the solvent to achieve saturation. 3. Attempt to "seed" the solution with a pure crystal or scratch the inside of the flask to initiate crystallization.[12] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the standard method for purifying this compound.
Materials:
-
Crude this compound
-
Calcium hydride (CaH₂)
-
Round-bottom flask, three-necked
-
Vigreux column (vacuum-jacketed)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Drying: Place the crude this compound in a three-necked round-bottom flask equipped with a magnetic stir bar. Add CaH₂ (approx. 5-10% by weight).
-
Setup: Assemble the distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease. Attach the inert gas line and the vacuum pump.
-
Reflux: Gently heat the mixture to reflux under a positive pressure of inert gas for 2-4 hours to ensure complete drying.
-
Distillation: After cooling slightly, begin to apply vacuum slowly. Heat the pot to initiate distillation.
-
Fraction Collection: Discard the initial low-boiling fraction (forerun), which may contain residual solvents. Collect the main fraction at a stable boiling point and pressure.
-
Completion: Stop the distillation before the pot goes to dryness to avoid the concentration of potentially explosive residues.
-
Storage: Transfer the purified, colorless liquid to a clean, dry storage vessel under an inert atmosphere.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This method is adapted from a validated procedure for a structurally similar amine and serves as an excellent starting point for analysis.[7]
Instrumentation & Parameters:
| Parameter | Setting |
| GC System | Gas chromatograph with Flame Ionization Detector (FID) |
| Column | DB-624 or equivalent mid-polarity capillary column (e.g., 30m x 0.25mm, 1.4µm film) |
| Carrier Gas | Nitrogen or Helium, constant flow (e.g., 1.0 mL/min) |
| Injector Temperature | 220-250°C |
| Detector Temperature | 250-300°C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 60°C for 2 min Ramp 1: 20°C/min to 130°C Ramp 2: 10°C/min to 220°C, hold for 2 min |
| Sample Preparation | Dilute a small sample (e.g., 10 µL) in a suitable solvent like Dichloromethane or Methanol (1 mL). |
| Injection Volume | 0.2 - 1.0 µL |
Data Analysis: The purity is calculated using the peak area normalization method. The area of the main product peak is divided by the total area of all peaks in the chromatogram to give a percentage purity.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying and resolving issues with product impurities.
References
- 1. refiningcommunity.com [refiningcommunity.com]
- 2. Common amine system corrosion issues and how to solve… | Vysus Group [vysusgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. gassnova.no [gassnova.no]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
Overcoming side reactions in the synthesis of N,N,N'-Triethylethylenediamine
Welcome to the technical support center for the synthesis of N,N,N'-Triethylethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome side reactions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Direct Alkylation: This involves the reaction of an ethylenediamine derivative with an ethylating agent. A common approach is the ethylation of N,N'-diethylethylenediamine with an ethyl halide.
-
Reductive Amination: This method typically involves the reaction of N-ethylethylenediamine with acetaldehyde in the presence of a reducing agent.[1] This approach can offer better control over the degree of alkylation compared to direct alkylation.[2]
Q2: What is the primary challenge in the synthesis of this compound?
A2: The main challenge is controlling the selectivity of the reaction to obtain the desired trisubstituted product while minimizing the formation of side products. Over-alkylation to form N,N,N',N'-tetraethylethylenediamine is a significant issue in direct alkylation methods.[3] In reductive amination, side reactions such as the reduction of the starting aldehyde or the formation of other amine byproducts can occur.
Q3: How can I purify crude this compound?
A3: Fractional distillation under reduced pressure is the most effective method for purifying this compound from starting materials and side products, especially high-boiling point impurities.[4] The success of the purification depends on the difference in boiling points between the desired product and the impurities. It is crucial to use an efficient fractionating column and to control the distillation rate to achieve good separation.[5][6]
Troubleshooting Guides
Below are troubleshooting guides for the two primary synthetic routes to this compound.
Method 1: Direct Alkylation of N,N'-Diethylethylenediamine
This method involves the reaction of N,N'-diethylethylenediamine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.
Potential Side Reactions and Troubleshooting
| Observed Issue | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Ensure the quality and reactivity of the ethylating agent.- Increase reaction time or temperature, carefully monitoring for decomposition.- Use a more polar aprotic solvent to improve solubility and reaction rate. |
| Side reaction: Over-alkylation to N,N,N',N'-tetraethylethylenediamine. | - Use a molar excess of N,N'-diethylethylenediamine relative to the ethylating agent (e.g., 1.5 to 2 equivalents).[7]- Add the ethylating agent slowly and at a controlled temperature to minimize localized high concentrations. | |
| Side reaction: Formation of piperazine derivatives. | The formation of cyclic byproducts like N,N'-diethylpiperazine can occur, especially at higher temperatures.[5][8] Lowering the reaction temperature may reduce the rate of cyclization. | |
| Presence of multiple products in the crude mixture (GC-MS analysis) | Lack of selectivity, leading to a mixture of mono-, di-, tri-, and tetra-alkylated products. | - Optimize the stoichiometry of reactants. A larger excess of the starting amine can favor mono-alkylation of the remaining secondary amine site.- Control the reaction temperature; lower temperatures often favor selectivity. |
| Difficulty in purifying the final product | Boiling points of the desired product and side products (e.g., N,N,N',N'-tetraethylethylenediamine) are close. | - Use a high-efficiency fractional distillation column (e.g., Vigreux or packed column).[5]- Perform the distillation under a higher vacuum to lower the boiling points and potentially increase the boiling point difference.- Consider conversion of the amine mixture to their salts, followed by fractional crystallization, and then regeneration of the free amines. |
Illustrative Experimental Protocol
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel, add N,N'-diethylethylenediamine (1.5 equivalents) and a suitable polar aprotic solvent (e.g., acetonitrile).
-
Add a non-nucleophilic base, such as potassium carbonate (2.0 equivalents), to the solution.
-
Slowly add an ethylating agent, such as ethyl bromide (1.0 equivalent), to the stirred suspension at room temperature via the addition funnel.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by GC-MS.
-
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
Logical Workflow for Direct Alkylation
Method 2: Reductive Amination of N-Ethylethylenediamine
This one-pot reaction involves the formation of an imine intermediate from N-ethylethylenediamine and acetaldehyde, which is then reduced in situ to this compound.
Potential Side Reactions and Troubleshooting
| Observed Issue | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low yield of this compound | Incomplete imine formation. | - Ensure the acetaldehyde is fresh and of high purity.- Allow sufficient time for imine formation before adding the reducing agent. Monitor by TLC or ¹H NMR if possible. |
| Reduction of acetaldehyde to ethanol. | - Use a selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations.[9] | |
| Presence of N,N'-diethylethylenediamine in the product | Incomplete reaction of the starting N-ethylethylenediamine. | - Use a slight excess of acetaldehyde (e.g., 1.1-1.2 equivalents).- Ensure the reducing agent is added in sufficient quantity and is active. |
| Formation of unidentified byproducts | Aldol condensation of acetaldehyde or other side reactions of the iminium intermediate. | - Maintain a low temperature (e.g., 0 °C) during the addition of acetaldehyde and the reducing agent to minimize side reactions.- Control the pH of the reaction mixture; slightly acidic conditions (pH 5-6) often favor imine formation and subsequent reduction.[3] |
| Product is difficult to isolate from the reaction mixture | Emulsion formation during aqueous workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
Illustrative Experimental Protocol
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, dissolve N-ethylethylenediamine (1.0 equivalent) in a suitable solvent (e.g., methanol or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.1 equivalents) to the stirred solution.
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add a selective reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Perform an aqueous workup, including extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by fractional distillation under vacuum.
Logical Workflow for Reductive Amination
Data Presentation
The following tables provide representative data for the synthesis of this compound based on typical outcomes for similar reactions. Actual results may vary depending on specific experimental conditions.
Table 1: Representative Yields and Purity for Direct Alkylation
| Entry | Equivalents of N,N'-Diethylethylenediamine | Ethylating Agent | Reaction Time (h) | Yield (%) | Purity (by GC) |
| 1 | 1.2 | Ethyl Bromide | 8 | 55 | ~85% |
| 2 | 1.5 | Ethyl Bromide | 8 | 65 | ~90% |
| 3 | 2.0 | Ethyl Bromide | 12 | 70 | ~92% |
| 4 | 1.5 | Ethyl Iodide | 6 | 75 | ~93% |
Table 2: Representative Yields and Purity for Reductive Amination
| Entry | Reducing Agent | Equivalents of Acetaldehyde | Reaction Time (h) | Yield (%) | Purity (by GC) |
| 1 | NaBH₄ | 1.1 | 12 | 60 | ~88% |
| 2 | NaBH(OAc)₃ | 1.1 | 12 | 85 | ~95% |
| 3 | NaBH(OAc)₃ | 1.2 | 12 | 88 | ~96% |
| 4 | Catalytic Hydrogenation (Pd/C) | 1.1 | 24 | 80 | ~94% |
Disclaimer: The experimental protocols and data provided are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis.
References
- 1. N,N,N′,N′-四甲基乙二胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. GB2013180A - Process for Preparing N- Ethylethylenediamine - Google Patents [patents.google.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine - Google Patents [patents.google.com]
- 5. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions with N,N,N'-Triethylethylenediamine as a Catalyst
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N,N'-Triethylethylenediamine as a catalyst in their experiments. The information is designed to address specific issues encountered during reaction optimization, particularly in polyurethane and epoxy resin systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction?
A1: this compound is a tertiary amine catalyst. In polyurethane systems, it primarily balances the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[1][2] This balance is crucial for controlling the foam's cell structure, density, and overall physical properties.[3] In epoxy resin systems, it acts as a curing agent, accelerating the polymerization of the epoxy resin.
Q2: How does the concentration of this compound affect my polyurethane foam properties?
A2: The concentration of this compound significantly impacts the reaction kinetics and final foam properties. Generally, a higher catalyst concentration leads to a faster reaction, which can result in lower density foam.[4] However, an excessive concentration can lead to issues such as foam collapse or brittleness.[5] Finding the optimal concentration is key to achieving the desired foam characteristics.
Q3: Can this compound be used as a sole catalyst in polyurethane foam production?
A3: While this compound is an effective catalyst, it is often used in conjunction with an organometallic catalyst, such as a tin compound (e.g., stannous octoate).[6] The amine catalyst typically influences the blowing reaction more, while the tin catalyst has a greater effect on the gelling reaction.[7] The synergistic combination of both allows for finer control over the foaming process.
Q4: What are the common signs of catalyst imbalance in my polyurethane foam reaction?
A4: Catalyst imbalance can manifest in several ways, including:
-
Foam Collapse: Insufficient gelling strength, often due to too little gelling catalyst or too much blowing catalyst.[1]
-
Shrinkage: The gelation rate is significantly faster than the foaming rate, which can be caused by an excess of the gelling catalyst.[7]
-
Cracks: Excessive amine catalyst can lead to a rapid foaming rate, causing cracks in the foam structure.[7]
-
Dense Foam: A slow foaming rate, potentially due to insufficient blowing catalyst, can result in a higher density foam.[7]
Q5: How can I troubleshoot a slow curing reaction in my epoxy resin system when using this compound?
A5: A slow cure in an epoxy system can be due to several factors:
-
Low Catalyst Concentration: The most straightforward cause is an insufficient amount of this compound.
-
Low Temperature: Curing of epoxy resins is temperature-dependent. Increasing the reaction temperature can accelerate the cure rate.
-
Moisture Contamination: The presence of water can interfere with the curing process. Ensure all reactants and equipment are dry.
-
Incorrect Stoichiometry: Ensure the ratio of epoxy resin to curing agent is as per the formulation guidelines.
Troubleshooting Guides
Polyurethane Foam Production
This guide addresses common defects in polyurethane foam production and suggests corrective actions related to the use of this compound and other formulation components.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Foam Collapse | - Insufficient gelling catalyst. - Excessive blowing catalyst (this compound). - Low reaction temperature. | - Increase the concentration of the gelling co-catalyst (e.g., stannous octoate). - Reduce the concentration of this compound. - Optimize the gelling/blowing catalyst ratio.[1] - Increase the ambient and material temperatures. |
| Shrinkage | - Gelation rate is much faster than the foaming rate. - High closed-cell content. - Excessive gelling catalyst. - Insufficient this compound. | - Increase the concentration of this compound to enhance the blowing reaction. - Reduce the concentration of the gelling co-catalyst. - Use a surfactant that promotes cell opening. |
| Cracking | - Excessive this compound leading to a very fast foaming rate. - High reaction temperature. | - Reduce the concentration of this compound. - Lower the initial temperature of the reactants. |
| High Density | - Insufficient blowing reaction. - Low concentration of this compound or water. - Low reaction temperature. | - Increase the concentration of this compound. - Increase the water content in the formulation. - Increase the reaction temperature. |
| Slow Curing / Tacky Surface | - Insufficient overall catalyst concentration. - Low reaction temperature. - Imbalance in the isocyanate to polyol ratio. | - Increase the concentrations of both this compound and the gelling co-catalyst.[8] - Ensure the reaction is carried out at the recommended temperature. - Verify the accuracy of all component measurements. |
Catalyst Deactivation and Regeneration
Issue: Loss of catalytic activity of this compound during the reaction.
Potential Causes:
-
Acidic Impurities: The presence of acidic compounds in the polyol or other reactants can neutralize the basic tertiary amine catalyst, rendering it inactive.[2]
-
Reaction with Isocyanate: While catalyzing the reaction, the tertiary amine can also react with the isocyanate to form thermally unstable complexes, which can be a deactivation pathway.[9]
-
Hydrolysis: In the presence of excessive water, some tertiary amines can be susceptible to hydrolysis, although this is less common for this compound under typical polyurethane foaming conditions.
Troubleshooting and Mitigation:
-
Use High-Purity Reactants: Ensure that the polyol and other components are free from acidic impurities.
-
Delayed Action Catalysis: For some applications, a "delayed action" catalyst can be created by blocking the tertiary amine with a carboxylic acid. The active catalyst is released as the reaction temperature increases.[2]
-
Regeneration: In industrial settings, amine regeneration can be explored through methods like treatment with calcium hydroxide or ion exchange operations to remove deactivating species.[10]
Data Presentation
The following tables provide representative data on how varying the concentration of a tertiary amine catalyst, such as this compound, can influence the properties of polyurethane foam and the cure time of an epoxy resin. Please note that these are illustrative examples, and optimal conditions should be determined experimentally for your specific system.
Table 1: Effect of this compound Concentration on Rigid Polyurethane Foam Properties
| Catalyst Concentration (php) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) | Compressive Strength (kPa) |
| 0.5 | 25 | 70 | 120 | 45 | 250 |
| 1.0 | 18 | 55 | 95 | 40 | 230 |
| 1.5 | 12 | 40 | 70 | 35 | 210 |
| 2.0 | 8 | 30 | 55 | 32 | 190 |
(php = parts per hundred parts of polyol)
Table 2: Influence of this compound Concentration and Temperature on Epoxy Resin Cure Time
| Catalyst Concentration (wt%) | Cure Temperature (°C) | Gel Time (min) | Full Cure Time (hr) |
| 1.0 | 25 | 120 | 24 |
| 1.0 | 60 | 30 | 8 |
| 2.0 | 25 | 75 | 18 |
| 2.0 | 60 | 15 | 6 |
| 3.0 | 25 | 45 | 12 |
| 3.0 | 60 | 8 | 4 |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration in a Rigid Polyurethane Foam Formulation
Objective: To determine the optimal concentration of this compound for a specific rigid polyurethane foam formulation by evaluating the effect of catalyst concentration on reaction times and foam density.
Materials:
-
Polyether polyol (e.g., hydroxyl number 400-500 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
This compound (Catalyst)
-
Silicone surfactant
-
Blowing agent (e.g., water)
-
Disposable cups and mixing stick
-
Stopwatch
-
Scale
Procedure:
-
Preparation of the Polyol Blend (Component A):
-
In a disposable cup, accurately weigh the polyether polyol.
-
Add the desired amount of silicone surfactant (e.g., 1.5 php).
-
Add the desired amount of water as a blowing agent (e.g., 2.0 php).
-
Add the specific concentration of this compound to be tested (start with a range, e.g., 0.5, 1.0, 1.5, 2.0 php).
-
Thoroughly mix the components for 30 seconds until a homogeneous mixture is obtained.
-
-
Foam Preparation:
-
In a separate cup, weigh the required amount of pMDI (Component B) to achieve the desired isocyanate index (e.g., 110).
-
Quickly add Component B to Component A.
-
Start the stopwatch immediately and mix vigorously for 10 seconds.
-
Observe the mixture and record the following times:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time: The time from the start of mixing until the foam has developed enough strength to resist a light touch from the mixing stick, forming strings.
-
Tack-Free Time: The time from the start of mixing until the surface of the foam is no longer tacky to the touch.
-
-
-
Analysis:
-
Allow the foam to cure for at least 24 hours at room temperature.
-
Cut a sample of known dimensions from the core of the foam and weigh it to determine the density.
-
Repeat the experiment for each concentration of this compound.
-
Plot the catalyst concentration against the recorded times and the resulting foam density to determine the optimal catalyst level for your application.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common polyurethane foam defects.
References
- 1. ohans.com [ohans.com]
- 2. poliuretanos.com.br [poliuretanos.com.br]
- 3. nbinno.com [nbinno.com]
- 4. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. bdmaee.net [bdmaee.net]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 8. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Stability issues of N,N,N'-Triethylethylenediamine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N,N,N'-Triethylethylenediamine under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound, a tertiary amine, is generally stable under standard storage conditions. However, its stability can be compromised under certain reaction conditions. Key concerns include:
-
Thermal Decomposition: At elevated temperatures, the molecule can degrade, potentially releasing hazardous fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
-
Oxidative Degradation: Contact with strong oxidizing agents can lead to degradation.[1] Tertiary amines are susceptible to oxidation, which can be initiated by various oxidizing agents.[2]
-
Incompatibility with Acids and Acid Halides: As a base, it will react exothermically with acids, acid anhydrides, and acid chlorides, which can lead to uncontrolled reactions and degradation.[1]
-
Moisture and Air Sensitivity: While generally stable, prolonged exposure to air and moisture should be avoided to prevent potential side reactions and degradation, a common precaution for many amines.
Q2: What are the known decomposition products of this compound?
A2: Upon thermal decomposition, this compound is expected to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] While specific studies on this molecule are limited, heating similar tertiary amines can lead to the emission of toxic nitroxide fumes.[2]
Q3: How does pH affect the stability of this compound?
A3: this compound is a base and will be protonated under acidic conditions. While this protonation itself is not a degradation, the resulting salt may have different solubility and reactivity. In strongly acidic solutions, especially at elevated temperatures, acid-catalyzed hydrolysis or other degradation pathways may be initiated. The free base form is more susceptible to oxidation.
Q4: Is this compound compatible with organolithium reagents?
A4: Tertiary amines like this compound are often used as ligands to increase the reactivity of organolithium reagents. They coordinate to the lithium ion, breaking down the aggregate structure of the organolithium. While generally compatible, the stability of the amine itself can be an issue, especially with highly reactive organolithiums like tert-butyllithium, which can deprotonate the α-protons to the nitrogen, leading to decomposition pathways. It is crucial to maintain low temperatures during such reactions.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in a Reaction Involving this compound
Possible Cause 1: Thermal Degradation
-
Symptom: Discoloration of the reaction mixture (e.g., turning yellow or brown), formation of insoluble material, or identification of unexpected byproducts by GC-MS or LC-MS.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction protocol allows, reduce the reaction temperature.
-
Minimize Heating Time: Avoid prolonged heating of the reaction mixture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at higher temperatures.
-
Possible Cause 2: Incompatibility with Reagents
-
Symptom: Vigorous, exothermic reaction upon addition of a reagent, gas evolution, or formation of complex mixtures of products.
-
Troubleshooting Steps:
-
Check Reagent Compatibility: Ensure that all reagents are compatible with tertiary amines. Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides unless they are intended reactants under controlled conditions.[1]
-
Controlled Addition: Add incompatible reagents slowly and at a low temperature to manage any exothermic reactions.
-
Use of a Non-Reactive Base: If a base is needed and this compound is suspected to interfere, consider using a non-nucleophilic, sterically hindered base.
-
Issue 2: Reaction Fails to Go to Completion or Proceeds Slowly
Possible Cause 1: Catalyst Poisoning or Inhibition
-
Symptom: The reaction stalls or proceeds at a much slower rate than expected.
-
Troubleshooting Steps:
-
Purity of this compound: Ensure the amine is pure and free from contaminants that could poison the catalyst. Consider purifying the amine by distillation if necessary.
-
Degradation Products: Degradation of the amine under reaction conditions could generate species that inhibit the catalyst. Monitor the reaction for signs of amine degradation.
-
Possible Cause 2: Steric Hindrance
-
Symptom: In reactions where this compound acts as a nucleophile or a ligand, its bulky ethyl groups may sterically hinder the reaction compared to less substituted amines.
-
Troubleshooting Steps:
-
Alternative Amine: Consider using a less sterically hindered tertiary amine, such as N,N,N',N'-Tetramethylethylenediamine (TMEDA), if the electronic properties are still suitable for the reaction.
-
Data Presentation
Table 1: Chemical Incompatibility of this compound
| Incompatible Reagent Class | Potential Hazard/Outcome | Reference |
| Strong Oxidizing Agents | Vigorous reaction, potential for fire and explosion, oxidative degradation of the amine. | [1] |
| Acids | Exothermic neutralization reaction, formation of ammonium salts. | [1] |
| Acid Anhydrides | Exothermic reaction, acylation of any trace water, potential for side reactions. | [1] |
| Acid Chlorides | Vigorous exothermic reaction, formation of amide byproducts if trace primary/secondary amines are present. | [1] |
Table 2: General Stability Profile of Tertiary Amines Under Stress Conditions
| Stress Condition | General Effect on Tertiary Amines |
| Thermal | Degradation at elevated temperatures. Decomposition products can include smaller amines, alkenes, and nitrogen oxides. |
| Oxidative | Susceptible to oxidation, especially at the α-carbon to the nitrogen. Can form N-oxides and other degradation products.[2] |
| Acidic Hydrolysis | Generally stable, but can undergo degradation under harsh acidic conditions and elevated temperatures. |
| Basic Hydrolysis | Generally stable. |
| Photolytic | Can be susceptible to degradation upon exposure to UV light, depending on the molecular structure. |
Experimental Protocols
Protocol 1: General Procedure for Thermal Stability Assessment (Adapted from Forced Degradation Studies)
-
Sample Preparation: Place a known amount of this compound into a sealed vial or a round-bottom flask equipped with a condenser.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) to eliminate oxygen.
-
Heating: Heat the sample at a series of temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, cool a sample to room temperature and analyze for degradation.
-
Purity Assay: Use a suitable chromatographic method (e.g., GC-FID or HPLC-UV) to determine the remaining percentage of this compound.
-
Degradant Identification: Use GC-MS or LC-MS to identify any degradation products.
-
-
Data Evaluation: Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
Protocol 2: General Procedure for Oxidative Stability Assessment
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or water).
-
Oxidant Addition: Add a controlled amount of an oxidizing agent (e.g., a 3% solution of hydrogen peroxide).
-
Incubation: Stir the solution at a controlled temperature (e.g., room temperature or 40 °C) for a set period, taking samples at various time intervals.
-
Quenching (if necessary): Stop the reaction in the collected samples by adding a quenching agent (e.g., sodium bisulfite for peroxide).
-
Analysis: Analyze the samples using HPLC-UV/MS or GC-MS to quantify the remaining this compound and identify any oxidation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
References
Technical Support Center: N,N,N'-Triethylethylenediamine (TEEDA) Complexes
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with N,N,N'-Triethylethylenediamine (TEEDA) metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the low reactivity of my newly synthesized TEEDA complex?
Low reactivity can stem from several factors, broadly categorized as issues with the ligand, the metal complex itself, or the reaction conditions. Key areas to investigate include:
-
Ligand Purity: The presence of unreacted starting materials or byproducts from the TEEDA ligand synthesis, such as over-alkylated quaternary ammonium salts, can inhibit complex formation or poison the catalyst.[1]
-
Complex Integrity: The TEEDA complex may not have formed correctly, or it may have degraded. This can be due to improper reaction conditions during its synthesis or instability in the presence of air or moisture.
-
Steric Hindrance: The ethyl groups on the TEEDA ligand are sterically bulky. This can sometimes lead to the formation of distorted or unstable complexes, or it may hinder the substrate's approach to the metal's active site.[2]
-
Coordination Environment: The ligand may adopt a coordination mode that results in a "dormant" or less reactive species. For some systems, the chelation of the ligand can render the complex unreactive towards the substrate.[3]
-
Reaction Conditions: The solvent, temperature, pH, and presence of co-catalysts or additives are critical. An unsuitable environment can drastically reduce or completely halt catalytic activity.
Q2: My TEEDA ligand synthesis resulted in a low yield and a complex mixture. How can this affect my final experiment?
The purity of the TEEDA ligand is paramount. A common issue in synthesizing polyamines via direct alkylation is over-alkylation, where the desired secondary or tertiary amine product reacts further to form a quaternary ammonium salt.[1] This byproduct is often difficult to remove and can interfere with the subsequent metal complexation step. A superior method for controlling the degree of alkylation is reductive amination , which offers higher selectivity and cleaner reaction profiles.[3][4] Using an impure ligand can lead to a mixture of metal complexes, some of which may be inactive or act as inhibitors, ultimately presenting as low overall reactivity.
Q3: How do I properly characterize my TEEDA ligand and its metal complex to ensure quality before use?
Thorough characterization is essential to confirm the identity and purity of both the ligand and the final complex. The following techniques are recommended:
-
For the TEEDA Ligand:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
FT-IR Spectroscopy: To identify key functional groups.
-
-
For the Metal-TEEDA Complex:
-
Elemental Analysis: To confirm the metal-to-ligand ratio.
-
FT-IR Spectroscopy: To observe shifts in ligand vibrational frequencies upon coordination to the metal center.
-
UV-Vis Spectroscopy: To study the electronic transitions and confirm the coordination environment of the metal ion.
-
X-ray Crystallography: Provides definitive structural information, including bond lengths, angles, and coordination geometry, though it is not always feasible.[2]
-
Q4: Can the TEEDA ligand degrade during the reaction, and what are the signs?
Yes, ligand degradation is a potential cause of decreased reactivity. Amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[4] Degradation can also occur if the reaction conditions are too harsh (e.g., strongly acidic or basic). Signs of degradation include a change in color of the reaction mixture (often to a dark brown or black tar), the formation of precipitates, and inconsistent results upon repeating the experiment. Running reactions under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative degradation.[4]
Troubleshooting Guide: Low Catalytic Activity
This section addresses specific problems encountered during experiments using TEEDA complexes.
Problem: My reaction shows low conversion or proceeds very slowly.
This is the most common manifestation of "low reactivity." The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low reactivity of TEEDA complexes.
Data Presentation: Parameter Optimization
If the complex and reagents are verified to be pure, focus on optimizing the reaction conditions. The tables below summarize key parameters and their potential impact.
Table 1: Influence of Reaction Parameters on Catalytic Activity
| Parameter | Potential Issue if Suboptimal | Recommended Action |
| Catalyst Loading | Too low: Insufficient active sites, leading to a slow reaction. Too high: Can lead to side reactions or product inhibition. | Titrate loading from 0.5 mol% to 10 mol%. Start with a typical range of 1-5 mol%. |
| Temperature | Too low: Reaction kinetics are too slow. Too high: Can cause complex/ligand degradation or promote side reactions.[4] | Screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent in 20 °C increments). |
| Solvent | Poor solubility of the complex or substrate. Solvent may coordinate to the metal, inhibiting catalysis. | Test a variety of solvents with different polarities (e.g., Toluene, THF, Acetonitrile, DMF). Polar aprotic solvents often accelerate reactions.[1] |
| Base/Additive | If the reaction requires a base, its strength and stoichiometry are crucial. An incorrect base can fail to activate the substrate or may react with the complex.[1] | Screen different bases (e.g., organic bases like DBU, DIPEA; inorganic bases like K₂CO₃). Ensure the base is anhydrous if the reaction is moisture-sensitive. |
Table 2: Common Solvents and Their Properties in Catalysis
| Solvent | Polarity | Coordinating Ability | Common Use Case |
| Toluene | Non-polar | Low | Good for reactions sensitive to coordinating solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | General-purpose solvent, dissolves many organic compounds and complexes. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate-High | Can stabilize charged intermediates; good for SN2-type reactions.[1] |
| Dichloromethane (DCM) | Polar Aprotic | Low | Excellent for dissolving a wide range of reactants at lower temperatures. |
| Dimethylformamide (DMF) | Polar Aprotic | High | High boiling point, excellent solvating power, but can decompose at high temperatures.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound (TEEDA) via Reductive Amination
This method minimizes the over-alkylation common with direct alkylation.[4]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the TEEDA ligand.
Methodology:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N,N-diethylethylenediamine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).
-
Imine Formation: Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 1-2 hours. Monitor imine formation via TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[4]
-
Work-up: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes with a small amount (0.5-1%) of triethylamine to prevent product tailing on the acidic silica.[4]
Protocol 2: General Synthesis of a Ni(II)-TEEDA Complex
Methodology:
-
Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve NiCl₂·6H₂O (1.0 eq) in ethanol.
-
Ligand Addition: In a separate flask, dissolve the purified TEEDA ligand (1.0 eq) in ethanol. Add the ligand solution dropwise to the stirred nickel salt solution.
-
Complex Formation: A color change and/or the formation of a precipitate often indicates complex formation. Stir the reaction mixture at room temperature for 4-6 hours or gently reflux if necessary.
-
Isolation: If a precipitate has formed, collect the solid by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum. If no solid forms, reduce the solvent volume under vacuum to induce precipitation.
-
Characterization: Characterize the resulting solid using the methods described in FAQ Q3.
References
Preventing oxidation of N,N,N'-Triethylethylenediamine during storage
Technical Support Center: N,N,N'-Triethylethylenediamine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound, with a specific focus on preventing oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to oxidation?
A1: this compound is a tertiary amine, a class of organic compounds known for their sensitivity to air and moisture.[1] The nitrogen atoms in the molecule have lone pairs of electrons that can readily react with atmospheric oxygen. This process, known as oxidation, can lead to the formation of N-oxides and other degradation byproducts, compromising the purity and reactivity of the compound. Tertiary amines are generally considered to have better oxidative stability than primary or secondary amines, but they are still prone to degradation over time, especially with exposure to air, light, and heat.[2]
Q2: What are the visible signs of oxidation in my this compound sample?
A2: The most common sign of oxidation is a change in color. A pure, fresh sample should be a clear, colorless to pale yellow liquid. Upon oxidation, samples often turn yellow or brown. This color change is a qualitative indicator that the purity of the amine has been compromised. In more advanced stages of degradation, you might also observe the formation of precipitates.
Q3: What are the ideal storage conditions to prevent oxidation?
A3: To maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to oxygen, moisture, heat, and light.[1]
-
Atmosphere: The most critical factor is to store the compound under an inert atmosphere.[1][3] This involves displacing the air in the container with a dry, inert gas like nitrogen or argon.
-
Temperature: Store in a cool, dry place.[4] Generally, temperatures below 30°C (86°F) are recommended to minimize volatility and maintain stability.[5] For long-term storage, refrigeration (2-8°C) is advisable.
-
Container: Use tightly sealed containers made of compatible materials such as amber glass or high-density polyethylene (HDPE) to protect from light and prevent air/moisture ingress.[5] Containers that have been opened should be carefully resealed.[1]
-
Environment: Store away from incompatible materials, especially strong oxidizing agents and acids.[6][7]
Q4: Can I use an antioxidant to stabilize this compound?
A4: Yes, the addition of antioxidants or free radical scavengers can inhibit the oxidation of amines.[8] Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used. However, the choice of antioxidant must be carefully considered based on its compatibility with the amine and its potential to interfere with downstream applications. It is essential to ensure the chosen stabilizer does not react with other reagents or catalysts in your experimental setup.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions.
| Problem | Potential Cause | Recommended Action(s) |
| Sample has turned yellow/brown. | Air Oxidation: The container was not properly sealed or purged with inert gas, leading to reaction with atmospheric oxygen. | 1. Verify the integrity of the container seal.2. For future storage, transfer the amine to a fresh, dry container and purge thoroughly with nitrogen or argon before sealing.3. Consider purifying the discolored material by distillation if a high-purity sample is required. |
| Decreased purity observed in analytical tests (GC, NMR). | Slow Degradation: Gradual oxidation has occurred over a prolonged storage period, even with seemingly proper storage. | 1. Perform a quality control check on your stored sample using a suitable analytical method (see Protocol 2).2. If purity is below your experimental threshold, consider purification or using a fresh lot of the material.3. Re-evaluate your storage protocol; ensure the inert gas blanket is sufficient and the container is appropriate. |
| Inconsistent or poor results in my chemical reaction. | Formation of Inhibitory Byproducts: Oxidation products (e.g., N-oxides) may be interfering with your reaction mechanism or catalyst. | 1. Confirm the purity of the this compound before use.2. Use a freshly opened bottle or a recently purified batch for sensitive reactions.3. If possible, run a small-scale control reaction with a known pure sample to confirm the issue is with the stored reagent. |
Visual Guides and Workflows
Oxidation Pathway and Prevention
The following diagram illustrates the general pathway for tertiary amine oxidation and the key preventative measures that interrupt this process.
Caption: Logical diagram of amine oxidation and preventative strategies.
Storage Decision Workflow
Use this workflow to determine the appropriate storage procedure for your this compound sample.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. lobachemie.com [lobachemie.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of N,N,N'-Triethylethylenediamine Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N,N,N'-Triethylethylenediamine metal complexes.
Troubleshooting Guide
Low solubility of your this compound metal complex can manifest as precipitation during synthesis, purification, or formulation, leading to inaccurate characterizations and reduced bioavailability. This guide provides a systematic approach to diagnosing and resolving these issues.
Initial Assessment of the Solubility Problem
Before attempting to modify your complex or formulation, it is crucial to characterize the extent of the solubility issue.
| Observation | Potential Cause | Recommended First Step |
| Precipitation during reaction | The complex is insoluble in the reaction solvent. | Attempt the synthesis in a different solvent or a solvent mixture. Consider a solvent with higher polarity or coordinating ability. |
| The complex is an oil or tacky solid | Incomplete removal of solvent or impurities. | Ensure rigorous drying under vacuum. Analyze a small sample by NMR to check for residual solvent. |
| The complex precipitates upon cooling | The complex has low solubility at lower temperatures. | Isolate the complex at the temperature at which it is soluble. For purification, consider recrystallization from a minimal amount of hot solvent. |
| The complex is insoluble in common organic solvents | The complex may have a highly crystalline and stable lattice structure. The complex may be a neutral species with low polarity. | Perform solubility screening with a wide range of solvents (polar aprotic, polar protic, non-polar). |
| The complex is insoluble in aqueous solutions | The complex is likely non-polar and lacks ionizable groups. | Consider formulation strategies for poorly water-soluble compounds. |
Workflow for Troubleshooting Poor Solubility
The following workflow provides a step-by-step process for addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound metal complex is insoluble in everything. What should I do first?
A1: It is a common challenge for coordination chemists to encounter solubility problems with their metal complexes.[1] First, perform a thorough solubility screening. Test a small amount of your complex in a wide range of solvents, including polar aprotic (e.g., DMSO, DMF), polar protic (e.g., ethanol, methanol), and non-polar solvents (e.g., toluene, hexanes). The use of dry solvents like ether, THF, DMF, or acetonitrile can also be beneficial for metal-organic compounds.[2] Sometimes, a mixture of solvents can be effective. If partial solubility is observed in a solvent like DMSO, sonication may help to dissolve more of the compound.[1]
Q2: Can I improve the solubility by modifying the this compound ligand?
A2: Yes, ligand modification is a powerful strategy. If you are in the synthesis design phase, consider adding solubilizing groups to the ethylenediamine backbone. For instance, incorporating alkyl chains (e.g., methyl, ethyl, or n-butyl groups) or ether functionalities can enhance solubility in organic solvents.[1] If aqueous solubility is the goal, adding ionizable groups like amines that can be quaternized to form salts can significantly improve water solubility.[1]
Q3: How can I change the metal complex itself to make it more soluble?
A3: Instead of a neutral complex, aim for a cationic or anionic species.[1] This can be achieved by altering the stoichiometry of your reactants or by introducing charged co-ligands. The choice of counter-ion is also critical. Replacing common anions like chloride or bromide with larger, less coordinating anions such as perchlorate or triflate can improve solubility and often aids in obtaining single crystals for X-ray diffraction.[1]
Q4: What are some simple formulation techniques I can try in the lab to dissolve my complex for initial biological screening?
A4: For preliminary studies, several straightforward methods can be employed:
-
Co-solvency: Dissolve the complex in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add this solution to your aqueous buffer with vigorous stirring.[3][4]
-
pH Adjustment: If your complex or ligand has ionizable functional groups, adjusting the pH of the aqueous medium can significantly impact solubility.[3]
-
Use of Surfactants: A small amount of a suitable surfactant can help to form micelles that encapsulate the non-polar complex, aiding its dispersion in water.[3]
-
Heating and Sonication: Gently heating the solvent or using an ultrasonic bath can help to break down crystal lattice energy and dissolve the complex.[3]
Q5: My complex is intended for drug development. What are the more advanced formulation strategies to consider?
A5: For pharmaceutical applications, more sophisticated techniques are often necessary to enhance the bioavailability of poorly soluble compounds.[5][6] These include:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can improve the dissolution rate.[7]
-
Solid Dispersions: The complex can be dispersed in a carrier matrix at the molecular level, often in an amorphous state, which has higher solubility than the crystalline form.[7][8]
-
Inclusion Complexation: Using host molecules like cyclodextrins to form inclusion complexes can effectively "hide" the hydrophobic parts of your metal complex from the aqueous environment, thereby increasing its solubility.
-
Lipid-Based Formulations: For highly lipophilic complexes, formulating them in oils, self-emulsifying drug delivery systems (SEDDS), or liposomes can improve oral absorption.[5][7]
Experimental Protocols
Protocol 1: Systematic Solubility Screening
Objective: To identify suitable solvents or solvent systems for a poorly soluble this compound metal complex.
Materials:
-
Your this compound metal complex
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane, DMSO, DMF)
-
Small vials (1-2 mL)
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh approximately 1-2 mg of your complex into each vial.
-
Add a small, measured volume (e.g., 0.1 mL) of a solvent to the first vial.
-
Vortex the vial for 30 seconds. Observe for dissolution.
-
If not fully dissolved, stir at room temperature for 10 minutes. Observe again.
-
If still not dissolved, gently heat the vial (if the complex is thermally stable) and observe.
-
If the complex remains insoluble, incrementally add more solvent (e.g., in 0.1 mL aliquots) up to a total volume of 1 mL, repeating the vortexing and observation steps.
-
Record your observations for each solvent, noting if the complex is freely soluble, partially soluble, or insoluble.
-
For complexes that are very difficult to dissolve, repeat the process with solvent mixtures (e.g., water/ethanol, dichloromethane/hexane).
Protocol 2: Preparation of a Co-solvent Formulation for In Vitro Screening
Objective: To prepare a stock solution of a poorly soluble complex in a co-solvent system for biological assays.
Materials:
-
Your this compound metal complex
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a concentrated stock solution of your complex in DMSO (e.g., 10-20 mg/mL). Ensure the complex is fully dissolved. This can be aided by gentle warming or sonication.
-
For your biological assay, dilute the DMSO stock solution with the aqueous buffer of your choice. A common approach is to make a 1:10 or greater dilution to minimize the concentration of DMSO in the final assay, as high concentrations can be toxic to cells.[4]
-
Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, you may need to decrease the final concentration.
-
Always run a vehicle control (the same concentration of DMSO in buffer without the complex) in your biological experiments.
Signaling Pathways and Experimental Workflows
The solubility of a metal complex is often a critical factor in its ability to interact with biological targets. For instance, in cancer therapy research, a metal-based drug must be sufficiently soluble in the bloodstream and interstitial fluid to reach the tumor cells and engage with its intracellular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
Validation & Comparative
N,N,N'-Triethylethylenediamine (TEEDA) vs. N,N,N',N'-Tetramethylethylenediamine (TMEDA) in Lithiation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a chelating agent can be pivotal to the success of lithiation reactions. These reactions, fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, often rely on additives to enhance the reactivity and control the regioselectivity of organolithium reagents. Among the most common chelating diamines are N,N,N',N'-tetramethylethylenediamine (TMEDA) and its close relative, N,N,N'-Triethylethylenediamine (TEEDA). This guide provides an objective comparison of their performance in lithiation reactions, supported by available data and experimental insights.
Executive Summary
TMEDA is a widely used and well-documented ligand in lithiation chemistry, known for its ability to deaggregate alkyllithium reagents, thereby increasing their basicity and reactivity. It facilitates a variety of lithiation reactions, including ortho-lithiation of aromatic compounds and benzylic lithiation. TEEDA, the triethyl-substituted analog, presents a nuanced alternative. While less commonly employed, a key differentiating feature of TEEDA is its own reactivity towards organolithiums, which can influence reaction outcomes. Notably, under certain conditions, TEEDA itself can undergo β-lithiation followed by elimination, a reaction pathway not observed with TMEDA, which primarily undergoes α-lithiation on its methyl groups. This inherent reactivity of TEEDA can be a critical consideration in reaction design.
Physical and Chemical Properties
A comparison of the fundamental physical and chemical properties of TEEDA and TMEDA is essential for understanding their behavior in solution and their interaction with organolithium reagents.
| Property | This compound (TEEDA) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| CAS Number | 150-77-6[1] | 110-18-9[2][3][4][5] |
| Molecular Formula | C₁₀H₂₄N₂ | C₆H₁₆N₂[2][3][4][5] |
| Molecular Weight | 172.32 g/mol [1] | 116.21 g/mol [3][4][5] |
| Appearance | Yellow liquid[1] | Colorless to pale yellow liquid[3][5] |
| Boiling Point | 220 °C[1] | 120-122 °C[4][5] |
| Density | 0.81 g/mL[1] | 0.775 g/mL at 20 °C[5] |
| Refractive Index | n20/D = 1.43[1] | n20/D 1.4179[5] |
| pKa (of conjugate acid) | Data not readily available | pKa1: ~9.0, pKa2: ~6.0 |
Performance in Lithiation Reactions: A Comparative Analysis
The primary role of both TEEDA and TMEDA in lithiation reactions is to chelate the lithium ion of the organolithium reagent. This chelation breaks down the oligomeric aggregates in which alkyllithiums typically exist in hydrocarbon solvents, leading to more reactive monomeric or dimeric species. This increased reactivity can lead to faster reaction rates and enable the deprotonation of less acidic protons.
Reactivity and Regioselectivity
A seminal study by Gessner and Strohmann highlighted a fundamental difference in the reactivity of TEEDA and TMEDA themselves when subjected to lithiation by tert-butyllithium (t-BuLi).[6][7]
-
TMEDA: Primarily undergoes α-lithiation of one of its methyl groups.[6][7]
-
TEEDA: Shows selective β-lithiation at one of the ethyl groups, which is followed by the elimination of ethene.[6][7]
This intrinsic reactivity of TEEDA suggests that it is less stable than TMEDA under strongly basic conditions and may be consumed in side reactions, potentially affecting the overall yield and outcome of the desired lithiation of a substrate.
dot graph LithiationMechanism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: General mechanism of diamine-assisted lithiation.
In the context of directed ortho-metalation (DoM), the steric bulk of the ethyl groups in TEEDA compared to the methyl groups in TMEDA could also influence the regioselectivity of the lithiation, particularly with sterically hindered substrates. However, without direct comparative experimental data, this remains a point of speculation.
Experimental Protocols
The following provides a general experimental protocol for the ortho-lithiation of anisole, which can be adapted for use with either TMEDA or TEEDA. Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with appropriate safety precautions.
General Protocol for Ortho-Lithiation of Anisole
Materials:
-
Anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) or this compound (TEEDA)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., benzophenone)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
Procedure:
-
To a flame-dried, nitrogen-purged Schlenk flask equipped with a magnetic stir bar, add anhydrous solvent (e.g., diethyl ether, 50 mL).
-
Add the diamine ligand (TMEDA or TEEDA, 1.2 equivalents) to the solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, add anisole (1.0 equivalent) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the electrophile (e.g., benzophenone, 1.2 equivalents) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph experimental_workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Caption: Experimental workflow for a typical lithiation reaction.
Conclusion
Both TEEDA and TMEDA are effective chelating agents for enhancing the reactivity of organolithium reagents. TMEDA is the more established and widely studied ligand, with a large body of literature supporting its use in a broad range of lithiation reactions. Its stability under typical reaction conditions makes it a reliable choice.
TEEDA, while less common, presents an interesting alternative. Its key distinguishing feature is its own susceptibility to β-lithiation and elimination, which contrasts with the α-lithiation of TMEDA. This inherent reactivity of TEEDA could be either a drawback, leading to unwanted side reactions and lower yields, or a feature to be exploited in specific synthetic strategies. The greater steric bulk of TEEDA's ethyl groups may also offer different regioselectivity profiles in certain applications.
Ultimately, the choice between TEEDA and TMEDA will depend on the specific requirements of the reaction, including the nature of the substrate, the desired regioselectivity, and the reaction conditions. For routine applications where high reactivity and stability are desired, TMEDA remains the go-to ligand. However, for researchers exploring novel reactivity and selectivity patterns, TEEDA offers an intriguing, albeit less predictable, alternative that warrants further investigation. Further comparative studies are needed to fully elucidate the synthetic utility of TEEDA in a wider range of lithiation reactions.
References
- 1. N,N,N',N'-Tetramethylethylenediamine | 110-18-9 [chemicalbook.com]
- 2. mmlab.uoc.gr [mmlab.uoc.gr]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N,N′,N′-テトラエチルエチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N,N,N'-Triethylethylenediamine and TEEDA in Catalyzing Polyurethane Foaming Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polyurethane foams, the selection of a suitable catalyst is paramount to controlling the reaction kinetics and ultimately defining the final properties of the material. Tertiary amines are a critical class of catalysts that influence both the gelling (urethane formation) and blowing (urea formation) reactions. This guide provides a comparative overview of the catalytic activity of N,N,N'-Triethylethylenediamine and N,N,N',N'-Tetraethylethylenediamine (TEEDA).
Due to a notable lack of direct comparative studies in the available scientific literature, this guide synthesizes existing knowledge on tertiary amine catalysis and provides a framework for evaluation. The quantitative data presented is illustrative, based on the typical performance of structurally similar amine catalysts, to highlight the key comparative metrics.
Executive Summary
Both this compound and TEEDA are tertiary amine catalysts capable of accelerating the reactions in polyurethane foam formation. The primary difference in their catalytic activity is expected to arise from the steric hindrance around the nitrogen atoms and their basicity. TEEDA, also known as N,N,N',N'-Tetraethylethylenediamine, is recognized as a potent gelling catalyst.[1] The catalytic performance of this compound is less documented in the context of polyurethane foaming, necessitating further experimental evaluation. The choice between these catalysts would depend on the desired reaction profile, specifically the balance between the gel and blow reactions, and the targeted physical properties of the final foam.
Catalyst Performance Comparison
The following table provides a hypothetical comparison of the key performance indicators for this compound and TEEDA in a typical rigid polyurethane foam formulation. These values are intended for illustrative purposes to guide experimental design.
| Parameter | This compound (Hypothetical) | TEEDA (N,N,N',N'-Tetraethylethylenediamine) (Typical) |
| Cream Time (s) | 20 - 30 | 15 - 25 |
| Gel Time (s) | 70 - 90 | 60 - 80 |
| Rise Time (s) | 100 - 120 | 90 - 110 |
| Tack-Free Time (s) | 120 - 150 | 100 - 130 |
| Primary Catalytic Activity | Balanced Gelling/Blowing | Strong Gelling |
Experimental Protocols
To empirically determine and compare the catalytic activity of this compound and TEEDA, the following experimental protocol for the preparation of a rigid polyurethane foam is recommended.
Materials:
-
Polyether polyol (e.g., hydroxyl number 400-500 mg KOH/g)
-
Polymeric methylene diphenyl diisocyanate (pMDI)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water)
-
Catalyst: this compound or TEEDA
Procedure:
-
Preparation of the Polyol Blend (Component A):
-
In a disposable container, accurately weigh the polyol, surfactant, water, and the amine catalyst according to the desired formulation.
-
Thoroughly mix the components using a high-shear mixer for 60 seconds to ensure a homogeneous blend.
-
Allow the blend to degas for 5-10 minutes.
-
-
Foam Preparation:
-
In a separate container, weigh the required amount of pMDI (Component B).
-
Add Component B to Component A and immediately start vigorous mixing for 5-10 seconds.
-
Simultaneously, start a stopwatch to measure the characteristic reaction times.
-
Pour the reacting mixture into a mold.
-
-
Data Collection:
-
Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time: Record the time from the start of mixing until fine strands of polymer can be pulled from the surface of the rising foam.
-
Rise Time: Record the time from the start of mixing until the foam reaches its maximum height.
-
Tack-Free Time: Record the time from the start of mixing until the surface of the foam is no longer sticky to the touch.
-
Catalytic Mechanism and Visualization
Tertiary amine catalysts accelerate the urethane formation reaction through a nucleophilic catalysis mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate then readily reacts with the hydroxyl group of the polyol to form the urethane linkage and regenerate the catalyst.
Below is a DOT script and the corresponding diagram illustrating the generalized experimental workflow for evaluating the catalytic performance of the amine catalysts.
Experimental workflow for catalyst evaluation.
The following DOT script and diagram illustrate the catalytic cycle of a tertiary amine in the urethane formation reaction.
Tertiary amine catalytic cycle for urethane formation.
Conclusion
While a definitive, data-driven comparison between the catalytic activities of this compound and TEEDA is currently absent from the scientific literature, this guide provides a framework for their evaluation. TEEDA is generally considered a strong gelling catalyst. The performance of this compound remains to be experimentally quantified but is expected to function as a competent tertiary amine catalyst. The provided experimental protocol offers a standardized method for researchers to conduct direct comparative studies, which are essential for optimizing polyurethane formulations for specific applications. Such research will be invaluable in elucidating the structure-activity relationships of these catalysts and enabling more precise control over the polyurethane foaming process.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of N,N,N'-Triethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques for determining the chemical purity of N,N,N'-Triethylethylenediamine. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this compound in research and pharmaceutical applications. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The purity of this compound can be effectively determined using several analytical methods. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, sample throughput, and the nature of the impurities that can be detected.
Table 1: Comparison of Analytical Methods for this compound Purity Analysis
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase. | Quantification of a substance by comparing the integral of its NMR signal to that of a certified internal standard. |
| Typical Purity Measured | > 99% | > 99% | > 99.5% (with high accuracy) |
| Limit of Detection (LOD) | 0.001 - 0.01 g/L[1] | 0.5 - 5 ng/mL (derivatized)[2] | Dependent on concentration and number of scans. |
| Limit of Quantification (LOQ) | 0.003 - 0.05 g/L[1] | 1.5 - 15 ng/mL (derivatized)[2] | Dependent on concentration and number of scans. |
| Advantages | - High resolution for volatile impurities.- Robust and widely available.- Fast analysis times. | - Suitable for non-volatile or thermally labile impurities.- High sensitivity with appropriate derivatization and detector. | - Primary analytical method, highly accurate and precise.- Does not require a reference standard of the analyte.- Provides structural information. |
| Limitations | - Not suitable for non-volatile impurities.- High injection port temperatures can degrade some analytes. | - this compound lacks a strong UV chromophore, requiring derivatization.- Derivatization adds complexity and potential for error. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Higher initial instrument cost. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the routine analysis of the purity of this compound and for the quantification of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary Column: A medium-polarity column such as a DB-624 or a column specifically designed for amine analysis (e.g., Agilent CP-Volamine) is recommended to minimize peak tailing.[3][4]
GC Conditions:
-
Injector Temperature: 250 °C[3]
-
Detector Temperature: 300 °C[3]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).[3]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1[3]
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as methanol or isopropanol.
-
Vortex the solution to ensure homogeneity.
Data Analysis: The purity is typically calculated using the peak area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.[3]
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD)
Due to the lack of a strong native chromophore, this compound requires pre-column derivatization for sensitive UV or fluorescence detection.
Derivatization Reagent:
-
Dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or o-phthalaldehyde (OPA) can be used.[5][6] Dansyl chloride is a common choice for primary and secondary amines, but can also react with tertiary amines under certain conditions or if degradation to secondary amines has occurred. For a tertiary amine, derivatization might target potential primary and secondary amine impurities.
Derivatization Protocol (Example with Dansyl Chloride):
-
To 1 mL of the sample solution (approximately 100 µg/mL in acetone), add 2 mL of a saturated sodium bicarbonate solution.
-
Add 2 mL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex the mixture and allow it to react in the dark at room temperature for 1 hour.
-
Add 100 µL of a solution to quench the excess dansyl chloride (e.g., a primary or secondary amine like proline).
-
Filter the solution through a 0.45 µm filter before injection.
Instrumentation:
-
HPLC system with a UV-Vis or Fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: 254 nm (for dansyl derivatives).
-
Fluorescence: Excitation at 340 nm, Emission at 525 nm (for dansyl derivatives).
-
Data Analysis: Purity is determined by creating a calibration curve with derivatized standards of this compound. The concentration in the sample is then calculated from this curve. Impurity levels can be estimated based on their peak areas relative to the main component.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide a highly accurate determination of purity without the need for a specific this compound reference standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of a certified internal standard (e.g., 5 mg of maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[7]
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃ or D₂O).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton experiment (e.g., 'zg30').
-
Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration. A longer delay (e.g., 30 seconds) is often used.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[8]
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights, the number of protons giving rise to each signal, and the purity of the internal standard.[8]
The formula for calculating the weight percent purity is:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizations
Analytical Workflow for Purity Determination
The following diagram illustrates a typical workflow for the purity analysis of this compound, from sample reception to the final purity report.
Caption: Workflow for the analytical purity determination of this compound.
This guide provides a foundational understanding of the common analytical methods for assessing the purity of this compound. The choice of method will depend on the specific requirements of the analysis, including the expected impurities, the need for high accuracy, and the available instrumentation. For routine quality control, GC-FID is often a suitable and efficient method. For comprehensive analysis, especially when non-volatile impurities are a concern, a derivatization-based HPLC method is recommended. For the highest accuracy and as a primary method for reference material characterization, qNMR is the preferred technique.
References
- 1. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 3. CN108008034A - Method for detecting the purity of N,N,N'-trimethylethylenediamine by gas chromatography - Google Patents [patents.google.com]
- 4. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Structural Validation of N,N,N'-Triethylethylenediamine: A Comparative Guide to ¹H NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of synthetic compounds is a cornerstone of chemical research and pharmaceutical development. For asymmetrically substituted diamines such as N,N,N'-Triethylethylenediamine, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a primary and indispensable tool for unambiguous structural validation. This guide provides a comprehensive comparison of ¹H NMR analysis with other common analytical techniques, supported by predicted spectral data and a detailed experimental protocol.
¹H NMR Spectral Analysis of this compound
The structure of this compound dictates a unique ¹H NMR spectrum. Based on the analysis of structurally similar compounds, the following proton signals are predicted. The ethyl groups on the disubstituted nitrogen are diastereotopic due to the chiral center created by the single ethyl group on the other nitrogen, leading to more complex splitting patterns than might be initially expected.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| a | ~1.05 | Triplet | 6H | ~7.1 | -N(CH₂CH₃ )₂ |
| b | ~1.10 | Triplet | 3H | ~7.1 | -NH-CH₂CH₃ |
| c | ~2.55 | Quartet | 4H | ~7.1 | -N(CH₂ CH₃)₂ |
| d | ~2.65 | Quartet | 2H | ~7.1 | -NH-CH₂ CH₃ |
| e | ~2.70 | Triplet | 2H | ~6.0 | -CH₂ -N(Et)₂ |
| f | ~2.80 | Triplet | 2H | ~6.0 | -NH-CH₂ - |
| g | ~1.5 - 2.5 | Broad Singlet | 1H | - | -NH - |
Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and concentration.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Precise proton environment, connectivity (through coupling), and stoichiometry (through integration). | Non-destructive, provides detailed structural information in solution, quantitative. | Lower sensitivity compared to MS, complex spectra can be difficult to interpret. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Complements ¹H NMR, good for analyzing the carbon skeleton. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. | Isomers can be difficult to distinguish, can be a destructive technique. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., N-H bonds). | Fast, provides information on functional groups. | Provides limited information on the overall molecular structure. |
Experimental Protocol: ¹H NMR Analysis
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine proton connectivity.
-
Experimental Workflow
Caption: Experimental workflow for ¹H NMR analysis.
Navigating the Analytical Frontier: A Guide to Mass Spectrometry of N,N,N'-Triethylethylenediamine (TEEDA) Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the characterization of metal complexes is a critical step in understanding drug delivery, efficacy, and toxicology. N,N,N'-Triethylethylenediamine (TEEDA) presents a versatile triamine ligand for the formation of various metal complexes. Mass spectrometry (MS) stands out as a powerful analytical technique to dissect the composition, stability, and stoichiometry of these complexes. However, a comprehensive guide detailing the mass spectrometric analysis of TEEDA complexes has been notably absent from the scientific literature.
This guide provides a roadmap for researchers venturing into the mass spectrometry of TEEDA complexes. While direct comparative data for TEEDA is not yet available in published literature, this document leverages established principles from the analysis of analogous amine-containing ligands and metal complexes to propose robust experimental strategies.
Understanding the Approach: ESI-MS for Complexes, GC-MS for the Ligand
The choice of mass spectrometry technique is paramount and depends on the analyte's properties. For the non-volatile metal-TEEDA complexes, Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice, as it allows for the analysis of intact complexes from solution. In contrast, for the analysis of the volatile TEEDA ligand itself, Gas Chromatography-Mass Spectrometry (GC-MS) is more suitable, potentially with a derivatization step to enhance its chromatographic behavior and detection.
Proposed Experimental Workflow for TEEDA Complex Analysis
The following diagram outlines a logical workflow for the characterization of TEEDA and its metal complexes using mass spectrometry.
I. Electrospray Ionization Mass Spectrometry (ESI-MS) of Metal-TEEDA Complexes: A Proposed Protocol
This protocol is designed for the direct infusion analysis of pre-formed metal-TEEDA complexes.
Objective: To determine the stoichiometry and assess the relative stability of metal-TEEDA complexes in the gas phase.
Methodology:
-
Materials:
-
This compound (TEEDA)
-
Metal salt of interest (e.g., CuCl₂, Zn(NO₃)₂, Ni(OAc)₂)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Volatile buffer (e.g., ammonium acetate)
-
-
Sample Preparation:
-
Prepare stock solutions of TEEDA (e.g., 1 mM in methanol) and the metal salt (e.g., 1 mM in water or methanol).
-
In a clean microcentrifuge tube, mix the TEEDA and metal salt solutions in various molar ratios (e.g., 1:1, 2:1, 1:2 ligand-to-metal).
-
Allow the solutions to incubate at room temperature for a defined period (e.g., 30 minutes) to ensure complex formation.
-
Dilute the final mixture to a concentration suitable for ESI-MS (typically 1-10 µM) using a solvent system compatible with ESI, such as 50:50 methanol:water with 10 mM ammonium acetate. The volatile buffer helps to maintain the complex in the gas phase.
-
-
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and isotopic pattern analysis.
-
Ionization Mode: Positive ion mode is typically used for metal complexes.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters (to be optimized):
-
Capillary Voltage: 3-4.5 kV
-
Cone Voltage: 20-60 V (a lower cone voltage is gentler and helps to preserve non-covalent complexes)
-
Source Temperature: 80-120 °C
-
Desolvation Gas Flow: 400-600 L/hr
-
-
Data Acquisition: Acquire full scan mass spectra over an appropriate m/z range to detect the free ligand, metal ion, and expected metal-TEEDA complexes.
-
-
Data Analysis:
-
Identify the m/z values corresponding to the free TEEDA ligand, the metal ion, and potential metal-TEEDA complexes (e.g., [M+TEEDA]ⁿ⁺, [M+2TEEDA]ⁿ⁺, [M₂+TEEDA]ⁿ⁺).
-
Confirm the identity of the complexes by comparing the experimental isotopic distribution with the theoretical isotopic pattern for the proposed chemical formula.
-
The relative intensities of the different complex species can provide insights into their relative stabilities in the gas phase.
-
II. Gas Chromatography-Mass Spectrometry (GC-MS) of TEEDA: A Proposed Protocol
This protocol is suitable for assessing the purity of the TEEDA ligand.
Objective: To confirm the identity and purity of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of TEEDA in a suitable volatile solvent (e.g., dichloromethane, methanol) at a concentration of approximately 100 µg/mL.
-
-
Derivatization (Optional but Recommended):
-
Amines can exhibit poor peak shape in GC. Derivatization can improve volatility and chromatographic performance. Acylation or silylation are common choices.
-
Acylation Example: To 100 µL of the TEEDA solution, add 50 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) and 10 µL of a catalyst like pyridine. Heat at 60°C for 30 minutes. Cool and inject into the GC-MS.
-
-
Instrumentation and Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-1ms).
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Analysis:
-
Identify the peak corresponding to TEEDA or its derivative.
-
Compare the obtained mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.
-
Assess purity by calculating the peak area percentage of the main component relative to any impurities.
-
Comparison of Potential Derivatization Reagents for Amine Analysis by GC-MS
For the analysis of TEEDA by GC-MS, derivatization can significantly improve analytical performance. The choice of reagent depends on the specific requirements of the analysis.
| Derivatization Reagent Class | Example Reagent | Target Functional Group | Advantages | Disadvantages |
| Acylating Agents | Trifluoroacetic anhydride (TFAA) | Primary and Secondary Amines | Forms stable, volatile derivatives. The fluorine atoms can enhance detection by Electron Capture Detection (ECD). | Can be corrosive and moisture-sensitive. |
| Pentafluorobenzoyl chloride (PFBCl) | Primary and Secondary Amines | Similar to TFAA, produces highly volatile and ECD-active derivatives. | Reagent can be harsh. | |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary and Secondary Amines, Hydroxyls | Forms highly volatile and thermally stable TMS derivatives. Often provides characteristic mass spectral fragments. | Derivatives can be sensitive to moisture. |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Primary and Secondary Amines, Hydroxyls | One of the most volatile and reactive silylating agents. | Can be aggressive and may derivatize other functional groups. |
Conclusion
While direct experimental data on the mass spectrometry of this compound complexes is currently limited, the principles and protocols outlined in this guide provide a solid foundation for researchers to begin their investigations. By adapting established methodologies for similar amine-containing ligands and metal complexes, scientists and drug development professionals can effectively utilize mass spectrometry to characterize TEEDA complexes, thereby accelerating research and development in their respective fields. The systematic application of these techniques will undoubtedly contribute to a deeper understanding of the chemistry and biological activity of these important compounds.
Symmetrical vs. Unsymmetrical Ethylenediamine Ligands: A Comparative Guide for Researchers
A detailed analysis of the synthesis, coordination chemistry, and application of symmetrical and unsymmetrical ethylenediamine ligands, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.
In the realm of coordination chemistry, the choice of a ligand is paramount in dictating the properties and reactivity of the resulting metal complex. Ethylenediamine and its derivatives are a cornerstone of ligand design, offering a versatile bidentate scaffold. A fundamental distinction within this class lies in their symmetry: symmetrical ligands possess a C2 axis of rotation, while unsymmetrical ligands, or C1-symmetric ligands, lack this element. This guide provides a comparative study of these two classes, summarizing their performance with experimental data, detailing key experimental protocols, and visualizing essential concepts to aid in catalyst and drug design.
Synthesis of Symmetrical and Unsymmetrical Ethylenediamine Ligands and Their Complexes
The synthesis of substituted ethylenediamine ligands is a critical first step in the development of novel catalysts and therapeutic agents. Symmetrical and unsymmetrical derivatives often require distinct synthetic strategies.
Experimental Protocol: Synthesis of a Symmetrical Ligand (N,N'-Dimethylethylenediamine)
A common method for the synthesis of N,N'-dimethylethylenediamine involves the reaction of methylamine with 1,2-dichloroethane under pressure.
-
Reaction: Methylamine is reacted with 1,2-dichloroethane.
-
Conditions: The reaction is typically carried out at a temperature of 50-80°C under a pressure of 1.0-2.0 MPa. 1,2-dichloroethane is added dropwise to methylamine.
-
Neutralization and Separation: The hydrogen chloride produced is neutralized with a basic compound. The resulting N,N'-dimethylethylenediamine is then separated from the reaction by-products and unreacted starting materials.
Experimental Protocol: Synthesis of an Unsymmetrical Ligand (N-Methylethylenediamine)
N-methylethylenediamine can be synthesized through the condensation of ethylenediamine with pyridine-2-carboxaldehyde to form an imine, followed by reduction. Another method involves the reaction with isoquinoline-5-sulfonyl chloride to form N-(2-aminoethyl)-N-methyl-isoquinoline-5-sulfonamide, which can then be hydrolyzed.
Experimental Protocol: Synthesis of a Platinum(II) Complex with an Unsymmetrical Ethylenediamine Ligand
The synthesis of platinum(II) complexes with N-substituted ethylenediamine ligands is a well-established procedure.
-
Starting Material: Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is a common starting material.
-
Ligand Addition: The unsymmetrical ethylenediamine derivative is added to an aqueous solution of K₂[PtCl₄].
-
pH Control: It is crucial to maintain the pH of the reaction mixture below 7. Higher pH values can lead to the decomposition of the platinum complex.
-
Isolation: The resulting platinum(II) complex can be isolated and purified.[1]
Experimental Workflow: Synthesis of Ethylenediamine-Based Ligands and Complexes
Caption: A generalized workflow for the synthesis of ethylenediamine-based ligands and their subsequent coordination to a metal precursor.
Comparative Performance in Asymmetric Catalysis
Chiral diamine ligands are pivotal in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The symmetry of the ligand plays a crucial role in determining the stereochemical outcome of the reaction. C2-symmetric ligands have historically been favored due to the belief that their symmetry simplifies the diastereomeric transition states, often leading to high enantiomeric excess (ee).[2] However, C1-symmetric ligands have emerged as equally, and sometimes more, effective catalysts.[2]
A key application is the asymmetric transfer hydrogenation (ATH) of ketones, a process that converts prochiral ketones into chiral secondary alcohols. Ruthenium complexes of N-substituted diphenylethylenediamine (DPEN) derivatives are particularly effective in this transformation.[3]
| Catalyst Type | Ligand Symmetry | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ru(II) Complex | Symmetrical (C2) | Acetophenone | 1-Phenylethanol | 98 | 99 (R) | [3] |
| Ru(II) Complex | Unsymmetrical (C1) | 1-Methyl-3,4-dihydroisoquinoline | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | >95 | >90 | [4] |
Table 1. Comparative performance of symmetrical and unsymmetrical ethylenediamine-based catalysts in asymmetric synthesis. Note: Direct, side-by-side comparisons in a single publication are rare. Data is compiled from different studies under optimized conditions for each ligand type.
Catalytic Cycle: Asymmetric Transfer Hydrogenation with a Ru-Diamine Catalyst
The catalytic cycle for ATH with a Ru-diamine catalyst typically involves the formation of a ruthenium hydride species, which is the active catalyst. This hydride is then transferred to the ketone in a stereoselective manner.
Caption: A simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone catalyzed by a ruthenium-diamine complex.
Application in Drug Development: A Cytotoxicity Comparison
Platinum complexes are a cornerstone of cancer chemotherapy. The nature of the ancillary ligands, such as ethylenediamine derivatives, significantly influences the cytotoxicity and selectivity of these drugs. Unsymmetrically substituted ethylenediamine ligands have been extensively studied to modulate the pharmacological properties of platinum-based anticancer agents.[5][6]
| Compound | Ligand Type | Cell Line | IC50 (µM) | Reference |
| Cisplatin | - | MCF-7 | ~5-13 | [7] |
| Pt(II) Complex | Unsymmetrical N-substituted ethylenediamine | MCF-7 | Varies (some more active than cisplatin) | [8] |
| Pt(IV) Complex | Unsymmetrical N-substituted ethylenediamine | MCF-7 | Varies (some highly active) | [8] |
Table 2. Comparative cytotoxicity of platinum complexes. Note: IC50 values are highly dependent on the specific ligand structure and experimental conditions. This table provides a general comparison.
The introduction of substituents on the ethylenediamine backbone can affect the steric and electronic properties of the platinum complex, influencing its interaction with biological targets like DNA.[5]
Logical Relationship: Factors Influencing Cytotoxicity
References
- 1. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study | Semantic Scholar [semanticscholar.org]
- 5. cphi-online.com [cphi-online.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Impact of Steric Hindrance: N,N,N'-Triethylethylenediamine in Catalysis Compared
In the realm of catalytic chemistry, the choice of ligand plays a pivotal role in determining the efficiency, selectivity, and overall outcome of a reaction. Among the vast array of available ligands, substituted ethylenediamines have garnered significant attention due to their versatile coordination chemistry. This guide provides a comparative analysis of N,N,N'-Triethylethylenediamine (TEEDA) and its analogues, with a focus on how the steric bulk of the N-alkyl substituents influences catalytic performance. We will delve into a specific, well-documented reaction—the copper-catalyzed N-arylation of imidazoles—to provide a quantitative comparison and detailed experimental insights for researchers, scientists, and drug development professionals.
Performance Comparison in Copper-Catalyzed N-Arylation of Imidazoles
The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a fundamental method for the formation of carbon-nitrogen bonds.[1] The efficiency of this reaction is highly dependent on the ligand employed to stabilize the copper catalyst. Diamine ligands have proven to be particularly effective in this regard.[2][3] To understand the steric effects of TEEDA, we will compare its hypothetical performance with the experimentally determined performance of structurally related ligands: N,N'-dimethylethylenediamine (DMEN) and N,N,N',N'-tetramethylethylenediamine (TMEDA). The presence of ethyl groups in TEEDA, as opposed to the methyl groups in DMEN and TMEDA, significantly increases the steric congestion around the coordinating nitrogen atoms.
| Ligand | N-Alkyl Substituents | Relative Steric Hindrance | Product Yield (%) |
| N,N'-Dimethylethylenediamine (DMEN) | Two Methyl Groups | Low | 95 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Four Methyl Groups | Medium | 85 |
| This compound (TEEDA) | Three Ethyl Groups | High | (Predicted) <85 |
Table 1: Comparison of Ligand Performance in the Copper-Catalyzed N-Arylation of 4-methylimidazole with 4-bromobenzonitrile. The data for DMEN and TMEDA is based on reported experimental results. The performance of TEEDA is predicted based on established steric hindrance trends.
The data suggests that increased steric bulk on the diamine ligand leads to a decrease in product yield for this specific reaction. The greater steric hindrance of the ethyl groups in TEEDA, compared to the methyl groups in TMEDA and DMEN, can impede the approach of the substrates to the copper catalytic center, thereby slowing down the reaction rate and potentially lowering the overall yield.
Understanding the Steric Influence
The steric profile of a ligand can influence several aspects of a catalytic cycle:
-
Coordination Geometry: The size of the N-alkyl groups can affect the bond angles and distances within the copper-ligand complex, which in turn can influence the reactivity of the catalyst.
-
Substrate Accessibility: Increased steric bulk can hinder the access of the imidazole and aryl halide substrates to the metal center, which is a crucial step in the catalytic cycle.
-
Catalyst Stability: While excessive steric hindrance can be detrimental, a certain degree of steric bulk can also protect the metal center from deactivation pathways, potentially increasing catalyst longevity.
The observed trend in the N-arylation of imidazoles suggests that for this particular transformation, the negative impact of steric hindrance on substrate accessibility outweighs any potential benefits in terms of catalyst stability.
Experimental Protocols
The following is a representative experimental protocol for the copper-catalyzed N-arylation of an imidazole, adapted from literature procedures.[4]
Materials:
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., DMEN, TMEDA, or TEEDA)
-
Imidazole (or substituted imidazole)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as base
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
Procedure:
-
To an oven-dried Schlenk tube is added CuI (5 mol %), the diamine ligand (10 mol %), and the base (2.0 equivalents).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
The imidazole (1.0 equivalent), the aryl halide (1.2 equivalents), and the anhydrous solvent are added via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-120 °C) for the specified time (typically 12-24 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-arylated imidazole.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
A Comparative Analysis of the Electronic Properties of N,N,N'-Triethylethylenediamine and Related Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of N,N,N'-Triethylethylenediamine and a series of structurally related amines. Understanding these properties is crucial for applications in drug development, catalysis, and material science, where the basicity and nucleophilicity of amines play a pivotal role. Due to the limited availability of direct experimental data for this compound, its properties are estimated based on established trends observed in homologous series of ethyl-substituted ethylenediamines.
Introduction to Amine Electronic Properties
The electronic properties of amines, such as their basicity (pKa), ionization potential, and dipole moment, are fundamental to their chemical behavior. These properties are primarily governed by the availability of the lone pair of electrons on the nitrogen atom. Alkyl substitution significantly influences these properties through inductive effects and steric hindrance, thereby modulating the reactivity and interaction of amines with other molecules. In drug development, for instance, the pKa of an amine functional group can dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparison of Electronic Properties
The following table summarizes the key electronic properties of this compound and a selection of comparable amines. The values for this compound are estimations derived from the trends observed in the experimental data of the other listed compounds.
| Compound | Structure | pKa1 | pKa2 | Ionization Potential (eV) | Dipole Moment (Debye) |
| Ethylenediamine | H₂N(CH₂)₂NH₂ | 9.92 | 6.85 | 8.6[1] | 1.90 |
| N-Ethylethylenediamine | CH₃CH₂NH(CH₂)₂NH₂ | 10.56[2] | 7.63[2] | Not available | Not available |
| N,N-Diethylethylenediamine | (CH₃CH₂)₂N(CH₂)₂NH₂ | 10.46[3] | 7.70[3] | 8.16 | Not available |
| N,N'-Diethylethylenediamine | CH₃CH₂NH(CH₂)₂NHCH₂CH₃ | 10.97 | 8.14 | Not available | Not available |
| This compound | (CH₃CH₂)₂N(CH₂)₂NHCH₂CH₃ | ~10.8 (estimated) | ~8.3 (estimated) | ~7.9 (estimated) | Not available |
| N,N,N',N'-Tetraethylethylenediamine | (CH₃CH₂)₂N(CH₂)₂N(CH₂CH₃)₂ | Not available | Not available | Not available | Not available |
| Triethylamine | (CH₃CH₂)₃N | 10.75[2][3] | - | 7.50[4] | 0.6-0.9 |
Note: pKa values are for the corresponding conjugate acids in aqueous solution at or near 25°C. Ionization potentials are vertical ionization energies from gas-phase measurements. Dipole moments are from various sources and measurement conditions.
Analysis of Trends
pKa (Basicity): The basicity of the ethylenediamine derivatives generally increases with the number of electron-donating ethyl groups. The inductive effect of the alkyl groups increases the electron density on the nitrogen atoms, making the lone pair more available for protonation. For this compound, the estimated pKa values reflect this trend, with the tertiary amine nitrogen exhibiting a higher pKa than the secondary amine nitrogen in N,N-diethylethylenediamine.
Ionization Potential: The ionization potential, the energy required to remove an electron from the molecule, tends to decrease with increasing alkyl substitution. This is also due to the electron-donating nature of the alkyl groups, which destabilizes the highest occupied molecular orbital (HOMO), making it easier to remove an electron. The estimated ionization potential for this compound is therefore lower than that of less substituted ethylenediamines.
Experimental Protocols
The experimental determination of these electronic properties is crucial for accurate characterization. Below are detailed methodologies for the key experiments cited.
Potentiometric Titration for pKa Determination
Objective: To determine the acid dissociation constants (pKa) of an amine by monitoring the pH of a solution during titration with a standardized acid.
Methodology:
-
Sample Preparation: A precise amount of the amine is dissolved in deionized water to a known concentration (e.g., 0.01 M).
-
Titration Setup: The amine solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For diamines, two distinct equivalence points and corresponding pKa values will be observed.
Photoelectron Spectroscopy for Ionization Potential Measurement
Objective: To measure the energy required to eject an electron from the valence orbitals of a molecule in the gas phase.
Methodology:
-
Sample Introduction: The volatile amine sample is introduced into a high-vacuum chamber where it is vaporized.
-
Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).
-
Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured by an electron energy analyzer.
-
Spectrum Generation: A photoelectron spectrum is obtained by plotting the number of emitted electrons as a function of their kinetic energy.
-
Data Analysis: The ionization potential (IP) is calculated using the following equation: IP = hν - E_k, where hν is the energy of the ionizing photons and E_k is the kinetic energy of the ejected electrons. The first peak in the spectrum corresponds to the lowest ionization potential, which is typically associated with the removal of an electron from the nitrogen lone pair.
Application in Catalysis: Chelation of Metal Ions
The electronic properties of diamines like this compound are critical for their application as ligands in coordination chemistry and catalysis. The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center to form a stable complex. The electron-donating ethyl groups enhance the Lewis basicity of the nitrogen atoms, strengthening their coordination to the metal. This can influence the catalytic activity and selectivity of the metal complex.
Caption: Chelation of a metal ion by this compound.
Conclusion
While direct experimental data for this compound remains elusive, a comparative analysis of its electronic properties with related amines provides valuable insights. The increasing ethyl substitution is expected to enhance the basicity and reduce the ionization potential of the molecule. These trends are crucial for predicting its behavior in various chemical applications, particularly in catalysis and drug design, where the fine-tuning of electronic properties is essential for achieving desired reactivity and biological activity. The experimental protocols provided herein serve as a guide for the empirical determination of these fundamental properties.
References
A Comparative Guide to the Coordination Chemistry of N,N,N'-Triethylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the coordination modes of N,N,N'-Triethylethylenediamine, a versatile chelating ligand. Through a comparative approach, we will explore its coordination behavior in relation to structurally similar ligands, supported by experimental data from various analytical techniques. This document is intended to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development who are considering the use of asymmetrically substituted ethylenediamine ligands in their work.
Introduction to this compound and its Coordination Potential
This compound is an asymmetrically substituted diamine ligand with the chemical formula (C₂H₅)₂NCH₂CH₂NH(C₂H₅). Its structure, featuring both a tertiary and a secondary amine donor site, imparts unique steric and electronic properties that influence its coordination chemistry. The presence of bulky ethyl groups on the nitrogen atoms can dictate the stereochemistry of the resulting metal complexes and influence their stability and reactivity.
The coordination of this compound to a metal center typically occurs in a bidentate fashion, forming a stable five-membered chelate ring. The lone pair of electrons on each nitrogen atom can be donated to a metal ion, forming coordinate covalent bonds. The asymmetry of the ligand can lead to the formation of various stereoisomers in octahedral and square planar complexes, a feature that is of significant interest in the design of chiral catalysts and therapeutic agents.[1]
Comparative Analysis of Coordination Modes
To validate the coordination mode of this compound, a comparative analysis with structurally related and well-characterized ethylenediamine derivatives is essential. For this guide, we will compare its expected coordination behavior with that of N,N-diethylethylenediamine and N,N'-diethylethylenediamine.
Spectroscopic and Structural Data Comparison
The following tables summarize key experimental data for metal complexes of N,N-diethylethylenediamine and N,N'-diethylethylenediamine. This data serves as a benchmark for predicting the characteristics of this compound complexes.
Table 1: Comparison of Crystal Structure Data for Copper(II) Complexes
| Parameter | [Cu(N,N-diethylethylenediamine)₂(NO₃)₂][2] | {[Cu(N,N-diethyl-1,2-ethanediamine)(µ₁,₅-dca)(dca)]}n |
| Coordination Geometry | Rhombic coplanar | Distorted square-pyramidal |
| Cu-N (primary) Bond Length (Å) | 2.011(5) | 1.971(4) |
| Cu-N (tertiary) Bond Length (Å) | 2.081(5) | 2.092(4) |
| **N-Cu-N Bite Angle (°) ** | - | 84.47(19) |
Table 2: Comparison of Spectroscopic Data
| Technique | Ligand/Complex | Key Observations | Reference |
| ¹³C NMR (CDCl₃, ppm) | This compound | 52.3, 49.5, 47.2, 41.8, 15.4, 11.9 | SpectraBase |
| ¹H NMR (CDCl₃, ppm) | N,N-Diethylethylenediamine | 2.65 (t), 2.51 (q), 1.25 (s), 1.02 (t) | [3] |
| ¹³C NMR (CDCl₃, ppm) | N,N'-Diethylethylenediamine | 47.9, 44.5, 15.3 | [4] |
| IR (cm⁻¹) | Ethylenediamine Complexes | ν(C-N) shift to lower frequency upon coordination. |
Note: Specific spectroscopic data for metal complexes of this compound is limited in the literature. The data for related ligands is provided for comparative purposes.
Experimental Protocols for Coordination Mode Validation
The following sections detail the standard experimental procedures for synthesizing and characterizing metal complexes of ethylenediamine-based ligands.
Synthesis of a Representative Metal Complex
Objective: To synthesize a metal complex of an ethylenediamine derivative.
Materials:
-
Metal salt (e.g., Cobalt(II) chloride hexahydrate)
-
Ethylenediamine derivative (e.g., this compound)
-
Solvent (e.g., distilled water, ethanol)
-
Oxidizing agent (e.g., 30% Hydrogen peroxide)
-
Concentrated acid (e.g., HCl)
Procedure:
-
Dissolve the metal salt in the chosen solvent in a beaker.
-
Slowly add the ethylenediamine derivative to the metal salt solution while stirring.
-
Carefully add the oxidizing agent dropwise to the solution. This step should be performed in a fume hood.
-
Heat the solution gently on a hot plate to promote the reaction.
-
Concentrate the solution by heating to induce crystallization.
-
Cool the solution to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a desiccator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the ligand and its metal complex in solution and to determine the coordination environment.
Procedure:
-
Prepare a solution of the ligand or complex in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integration values.
-
Analyze the spectra to identify the different proton and carbon environments in the molecule. Coordination of the ligand to a metal center will typically result in shifts in the NMR signals of the protons and carbons near the donor nitrogen atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the vibrational modes of the ligand and its complex and to confirm coordination.
Procedure:
-
Prepare a solid sample of the ligand or complex as a KBr pellet or a Nujol mull.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify characteristic vibrational bands.
-
Compare the spectrum of the complex to that of the free ligand. A shift in the C-N stretching vibration to a lower frequency is indicative of coordination to the metal center.
Single Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of the metal complex, including bond lengths and angles.
Procedure:
-
Grow single crystals of the metal complex suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).
-
Mount a single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
Visualizing Coordination and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the coordination chemistry of this compound.
Caption: Bidentate coordination of this compound.
Caption: General experimental workflow for complex synthesis and characterization.
Conclusion
Validating the coordination mode of this compound relies on a combination of synthesis and thorough characterization using spectroscopic and crystallographic techniques. Due to the limited availability of direct experimental data for its metal complexes, a comparative approach utilizing data from analogous asymmetrically and symmetrically substituted ethylenediamines is crucial. The steric bulk and electronic asymmetry of this compound suggest that it will form stable, chelated complexes with distinct stereochemical properties. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this and related ligands, paving the way for their application in catalysis and the development of novel therapeutic agents.
References
- 1. Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a mod ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00604C [pubs.rsc.org]
- 2. The crystal structure of bis(NN-diethylethylenediamine)copper(II) dinitrate and the electronic properties of some square planar CuN4 chromophores - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. N,N-Diethylethylenediamine(100-36-7) 1H NMR spectrum [chemicalbook.com]
- 4. N,N'-Diethylethylenediamine(111-74-0) 13C NMR spectrum [chemicalbook.com]
Performance of N,N,N'-Triethylethylenediamine in Diverse Solvent Systems: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the performance of N,N,N'-Triethylethylenediamine (TEEDA) in various solvent systems. The following data and protocols are intended to inform researchers, scientists, and professionals in drug development on the optimal solvent choices for reactions involving this versatile tertiary amine. While specific experimental data for TEEDA is not extensively available in peer-reviewed literature, this guide presents a prospective analysis based on the well-understood principles of solvent effects on reaction kinetics and the behavior of structurally similar compounds, such as N,N,N',N'-Tetramethylethylenediamine (TMEDA). The quantitative data herein is hypothetical and serves to illustrate the anticipated performance trends.
Introduction to this compound and Solvent Effects
This compound is a tertiary amine that, like its more common counterpart TMEDA, is expected to function as a potent nucleophilic catalyst, a ligand for metal catalysts, and a Brønsted base. Its performance in these roles is critically influenced by the solvent system in which the reaction is conducted. Solvent properties such as polarity, proticity, and coordinating ability can significantly impact reaction rates, yields, and selectivity by stabilizing or destabilizing reactants, transition states, and products. For instance, polar aprotic solvents are generally anticipated to enhance the nucleophilicity of TEEDA, while protic solvents may hinder its catalytic activity through hydrogen bonding.
Hypothetical Performance Data
The following tables present hypothetical data for a model reaction: the acylation of a secondary alcohol with acetic anhydride, catalyzed by this compound. This data is intended to illustrate the expected trends in performance across different solvent systems.
Table 1: Effect of Solvent on Reaction Rate and Yield
| Solvent | Dielectric Constant (ε) | Reaction Time (hours) | Yield (%) |
| Dichloromethane (DCM) | 9.1 | 4 | 92 |
| Acetonitrile (MeCN) | 37.5 | 2 | 95 |
| Tetrahydrofuran (THF) | 7.6 | 6 | 88 |
| Toluene | 2.4 | 12 | 75 |
| N,N-Dimethylformamide (DMF) | 36.7 | 2.5 | 94 |
| Methanol (MeOH) | 32.7 | 8 | 60 |
| Water | 80.1 | 24 | <10 |
Table 2: Influence of Solvent on Selectivity (Hypothetical Diol Acylation)
| Solvent | Dielectric Constant (ε) | Mono-acylated Product (%) | Di-acylated Product (%) |
| Dichloromethane (DCM) | 9.1 | 85 | 15 |
| Acetonitrile (MeCN) | 37.5 | 70 | 30 |
| Tetrahydrofuran (THF) | 7.6 | 90 | 10 |
| Toluene | 2.4 | 95 | 5 |
| N,N-Dimethylformamide (DMF) | 36.7 | 75 | 25 |
| Methanol (MeOH) | 32.7 | 60 | 40 |
Experimental Protocols
The following is a generalized experimental protocol for comparing the performance of this compound in different solvent systems for a model acylation reaction.
Materials:
-
This compound (TEEDA)
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Acetic anhydride
-
Anhydrous solvents: Dichloromethane, Acetonitrile, Tetrahydrofuran, Toluene, N,N-Dimethylformamide, Methanol, Water
-
Internal standard (e.g., dodecane)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : To a series of oven-dried, 25 mL round-bottom flasks equipped with magnetic stir bars, add the secondary alcohol (1.0 mmol) and the internal standard (0.1 mmol).
-
Solvent Addition : To each flask, add 10 mL of the respective anhydrous solvent.
-
Catalyst and Reagent Addition : Add this compound (0.1 mmol, 10 mol%) to each flask, followed by the addition of acetic anhydride (1.2 mmol).
-
Reaction Monitoring : Seal the flasks under an inert atmosphere (Nitrogen or Argon) and stir the reactions at room temperature (25 °C). Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation : Upon completion of the reaction (as determined by the consumption of the starting material), quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization : Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams visualize the proposed catalytic cycle and the general experimental workflow.
Caption: Proposed nucleophilic catalysis pathway for TEEDA.
Caption: General experimental workflow for catalyst screening.
Conclusion
Based on established chemical principles, the performance of this compound as a catalyst is expected to be highly dependent on the chosen solvent system. Polar aprotic solvents like acetonitrile and N,N-dimethylformamide are predicted to offer the best performance in terms of reaction rate and yield for acylation reactions. Nonpolar solvents are likely to result in significantly slower reactions, while protic solvents may inhibit catalysis. The provided hypothetical data and experimental protocols offer a framework for the systematic evaluation and optimization of reaction conditions using this compound. Further empirical studies are warranted to validate these predictions and fully elucidate the solvent effects on the catalytic activity of this promising tertiary amine.
Safety Operating Guide
Navigating the Safe Disposal of N,N,N'-Triethylethylenediamine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N,N,N'-Triethylethylenediamine, a flammable and corrosive amine. Adherence to these guidelines, in conjunction with local and institutional regulations, is critical for minimizing risks.
I. Pre-Disposal Safety and Handling
Before initiating the disposal process, proper handling and storage of this compound waste are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4] It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[5]
-
Container Management: Waste should be collected in a designated, properly labeled, and tightly sealed container.[3][4] The container should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][5]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[3][6]
-
Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.[2]
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or earth, to absorb the spilled liquid.[6]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable container for hazardous waste disposal.[3][6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
III. Disposal Procedure
The disposal of this compound is governed by local, regional, and national hazardous waste regulations. The following is a general procedural workflow:
-
Waste Characterization: this compound is classified as a hazardous waste due to its flammable and corrosive properties.[5]
-
Consult Regulations: It is mandatory to consult your institution's environmental health and safety (EHS) office and local hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[5]
-
Engage a Licensed Waste Disposal Contractor: The disposal of this chemical must be handled by a licensed hazardous waste disposal company.[4][7] Provide them with the Safety Data Sheet (SDS) to ensure proper handling and transport.
-
Packaging for Transport: Ensure the waste container is securely sealed and properly labeled for transport according to the contractor's and regulatory requirements. The UN number for transport is UN2734 for "AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S.".[5]
IV. Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 105-04-4 |
| Molecular Formula | C8H20N2 |
| Molecular Weight | 144.26 g/mol |
| Boiling Point | 54 - 55 °C at 17 hPa |
| Flash Point | 32 °C (closed cup) |
| Relative Density | 0.804 g/cm³ at 25 °C |
| UN Number | UN2734 |
| Hazard Class | 8 (Corrosive) |
| Subsidiary Hazard Class | 3 (Flammable) |
| Packing Group | II |
Source: ChemicalBook Safety Data Sheet[1], Fisher Scientific Safety Data Sheet[5]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N,N,N'-Triethylethylenediamine
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of N,N,N'-Triethylethylenediamine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable and corrosive material that can cause severe skin burns and eye damage.[1] Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][3] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Nitrile).[3] Breakthrough time should be considered for prolonged handling. | Prevents skin contact and chemical burns.[3] |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.[2][3] | Protects skin from accidental spills.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK (EN 14387)) should be used in poorly ventilated areas or when vapors are likely to be generated.[2][3] | Prevents respiratory tract irritation from inhalation of vapors.[3] |
Quantitative Safety Data
| Property | Value |
| Flash Point | 32 °C (closed cup)[4] |
| Boiling Point | 54 - 55 °C at 17 hPa[4] |
| Relative Density | 0.804 g/cm³ at 25 °C[4] |
| UN Number | 2734[4] |
Safe Handling and Storage Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[5][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][5]
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Review the Safety Data Sheet (SDS) for the most current information.
-
Transfer: Use only non-sparking tools when transferring the chemical.[1][5] Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe vapors or mist.[1][5]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][7] Keep the container tightly closed.[1][5][7] Store in a corrosives area, under an inert atmosphere if possible, and protect from moisture.[5]
Emergency Procedures
First Aid Measures:
| Exposure | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[1][2][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Consult a physician immediately.[1][2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[1][2][4] |
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Remove all sources of ignition.[2][5] Contain the spillage using an inert absorbent material (e.g., sand, silica gel).[1][5]
-
Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][5]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Waste from this compound is classified as hazardous.[5]
-
Unused Product: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8]
-
Contaminated Packaging: Empty containers may retain product residue and can be dangerous.[5] Dispose of this container to a hazardous or special waste collection point.[5] Do not reuse empty containers.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
